Technical Documentation Center

2-Methylnorvaline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylnorvaline
  • CAS: 26287-61-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methylnorvaline and its Parent Compound, Norvaline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the chemical structure and properties of 2-Methylnorva...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure and properties of 2-Methylnorvaline. Given the limited publicly available experimental data on 2-Methylnorvaline, this guide establishes a foundational understanding by first delving into the well-characterized parent compound, Norvaline. By understanding the properties of Norvaline, researchers can better anticipate the characteristics and potential applications of its methylated derivative.

Norvaline: The Unbranched Isomer of Valine

Norvaline, systematically named 2-aminopentanoic acid, is a non-proteinogenic α-amino acid.[1][2] It is an isomer of the more common amino acid, valine, differing in the arrangement of its side chain.[3] While valine has a branched isopropyl side chain, norvaline possesses a linear n-propyl group.[3] This structural distinction imparts unique physicochemical and biological properties.

Chemical Structure and Stereochemistry

Like most α-amino acids, norvaline is chiral, with the α-carbon serving as a stereocenter.[1] It exists as two enantiomers: L-Norvaline ((S)-2-aminopentanoic acid) and D-Norvaline ((R)-2-aminopentanoic acid), as well as a racemic mixture, DL-Norvaline.[2][4][5]

G cluster_L L-Norvaline ((S)-enantiomer) cluster_D D-Norvaline ((R)-enantiomer) L_img L_img D_img D_img

Figure 1: Chemical Structures of L- and D-Norvaline.
Physicochemical Properties of Norvaline

The physicochemical properties of norvaline are well-documented and provide a crucial baseline for understanding its derivatives.

PropertyValueSource
Molecular Formula C5H11NO2[4]
Molecular Weight 117.15 g/mol [4]
CAS Number L-Norvaline: 6600-40-4D-Norvaline: 2013-12-9DL-Norvaline: 760-78-1[2][4][5]
IUPAC Name (2S)-2-aminopentanoic acid (L-Norvaline)(2R)-2-aminopentanoic acid (D-Norvaline)2-aminopentanoic acid (DL-Norvaline)[2][4][5]
Melting Point >300 °C (decomposes)[6]
Solubility in Water Soluble[3][7]
pKa (carboxyl group) ~2.32[6]
pKa (amino group) ~9.76[8]
Biological Significance and Applications of Norvaline

L-Norvaline has been investigated for its potential therapeutic applications, primarily centered around its ability to inhibit the enzyme arginase. By inhibiting arginase, L-Norvaline can increase the bioavailability of arginine, a precursor to nitric oxide (NO). This mechanism has implications for cardiovascular health and athletic performance. It has also been explored as a neuroprotective agent and a hypoglycemic agent.[4]

2-Methylnorvaline: A Step into the Unknown

2-Methylnorvaline, as its name suggests, is a derivative of norvaline with a methyl group attached to the α-carbon. This modification introduces a quaternary α-carbon, a structural motif of interest in medicinal chemistry for its ability to confer conformational rigidity and resistance to metabolic degradation.

Chemical Identity of 2-Methylnorvaline

Currently, there is limited information available for 2-Methylnorvaline in major chemical databases.

PropertyValueSource
Molecular Formula C6H13NO2[9]
Molecular Weight 131.17 g/mol [10]
CAS Number Not readily available
IUPAC Name 2-amino-2-methylpentanoic acid
Predicted Properties and Stereochemistry

The introduction of a methyl group at the α-carbon preserves the chirality of the molecule. Thus, 2-Methylnorvaline can exist as (R)-2-amino-2-methylpentanoic acid and (S)-2-amino-2-methylpentanoic acid.

The addition of the methyl group is expected to increase the lipophilicity of the molecule compared to norvaline. This may influence its solubility, with a likely decrease in water solubility and an increase in solubility in organic solvents. The pKa values of the amino and carboxyl groups may also be slightly altered due to the electronic effects of the additional methyl group.

Potential Synthetic Approaches

While specific, optimized synthetic protocols for 2-Methylnorvaline are not widely published, its synthesis can be conceptualized based on established methods for the α-alkylation of amino acids. A plausible retro-synthetic analysis suggests that 2-Methylnorvaline could be synthesized from a protected norvaline derivative or through a Strecker synthesis variant.

G cluster_synthesis Proposed Synthesis of 2-Methylnorvaline start Norvaline step1 Protection of Amino and Carboxyl Groups start->step1 e.g., Boc, Fmoc, Esterification step2 α-Methylation step1->step2 Strong base (e.g., LDA) followed by CH3I step3 Deprotection step2->step3 Acidic or Hydrogenolysis conditions end_product 2-Methylnorvaline step3->end_product

Figure 2: A plausible synthetic workflow for 2-Methylnorvaline.

Experimental Protocol: A Generalized Approach

  • Protection: The amino group of L- or D-norvaline can be protected with a suitable protecting group such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). The carboxylic acid is typically converted to an ester, for example, a methyl or ethyl ester.

  • α-Methylation: The protected norvaline ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate an enolate. This enolate is subsequently quenched with an electrophilic methyl source, like methyl iodide, to introduce the methyl group at the α-position.

  • Deprotection: The protecting groups are then removed under appropriate conditions. For instance, a Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA), and an ester can be hydrolyzed under basic or acidic conditions to yield the final 2-Methylnorvaline product.

Causality in Experimental Choices: The choice of protecting groups is crucial to prevent side reactions during the methylation step. The use of a strong, sterically hindered base like LDA is necessary to deprotonate the α-carbon without competing nucleophilic attack on the ester. Low temperatures are essential to maintain the stability of the enolate and prevent side reactions.

Potential Applications in Drug Development

The incorporation of α-methylated amino acids into peptides is a common strategy in medicinal chemistry to enhance their therapeutic properties. The α-methyl group can:

  • Increase Metabolic Stability: By creating a quaternary α-carbon, the susceptibility of the adjacent peptide bond to enzymatic cleavage by proteases is significantly reduced.

  • Induce Conformational Constraints: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation. This can lead to increased receptor affinity and selectivity.

Therefore, 2-Methylnorvaline could be a valuable building block for the design of novel peptide-based therapeutics with improved pharmacokinetic profiles and enhanced biological activity.

Conclusion and Future Directions

While 2-Methylnorvaline remains a relatively unexplored amino acid derivative, its structural features suggest significant potential for applications in drug discovery and development. The comprehensive understanding of its parent compound, norvaline, provides a solid foundation for predicting its physicochemical properties and biological activities. Further research is warranted to develop efficient and stereoselective synthetic routes to 2-Methylnorvaline and to investigate its impact on the properties of peptides and other bioactive molecules. Such studies will be instrumental in unlocking the full potential of this intriguing α-methylated amino acid.

References

  • PubChem. 2-methylnorvaline. National Center for Biotechnology Information. [Link]

  • PubChem. L-Norvaline. National Center for Biotechnology Information. [Link]

  • Solubility of Things. Norvaline. [Link]

  • FooDB. Showing Compound Norvaline (FDB005441). [Link]

  • Wikipedia. Norvaline. [Link]

  • PubChem. L-Norvaline, methyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. D-Norvaline. National Center for Biotechnology Information. [Link]

  • Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.
  • PubChem. DL-norvaline. National Center for Biotechnology Information. [Link]

  • PubChem. DL-valine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

The Role of 2-Methylnorvaline in Peptide Conformational Constraints: An In-depth Technical Guide

Introduction: The Quest for Conformational Control in Peptide Therapeutics Peptides represent a promising class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides represent a promising class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity, limiting their clinical utility. To overcome these challenges, medicinal chemists employ various strategies to constrain the peptide backbone into a bioactive conformation. One of the most effective approaches is the incorporation of non-proteinogenic amino acids designed to restrict torsional angles and induce stable secondary structures. This guide provides a comprehensive technical overview of 2-Methylnorvaline, a Cα-tetrasubstituted amino acid, and its role in imparting conformational rigidity to peptides for enhanced therapeutic potential.

The Structural Imperative: Why Conformational Constraint Matters

Native peptides in solution exist as a dynamic ensemble of conformers. This flexibility is a double-edged sword: while it allows for adaptation to various binding partners, it also presents a significant entropic penalty upon binding to a specific receptor. By pre-organizing the peptide into a conformation that mimics its bound state, we can significantly enhance binding affinity and, consequently, biological activity.

Furthermore, a constrained conformation can shield the peptide backbone from proteolytic enzymes, thereby increasing its in vivo half-life. Cα-tetrasubstituted amino acids, such as 2-Methylnorvaline, are particularly effective in achieving this conformational control. The replacement of the α-hydrogen with a methyl group introduces significant steric hindrance, which restricts the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ).

Unveiling 2-Methylnorvaline: A Tool for Helical Induction

2-Methylnorvaline is a non-proteinogenic amino acid characterized by the presence of both a methyl group and a propyl group at the α-carbon. This Cα-tetrasubstituted nature severely restricts the conformational freedom around the peptide bond.

G cluster_0 2-Methylnorvaline Structure a H₃N⁺ c b COO⁻ d CH₃ e CH₂CH₂CH₃

Caption: Chemical structure of 2-Methylnorvaline.

The steric bulk of the two substituents at the α-carbon forces the backbone dihedral angles into specific regions of the Ramachandran plot, primarily favoring the α-helical region. This makes 2-Methylnorvaline a potent inducer of helical secondary structures in peptides.

The Mechanistic Basis of Conformational Constraint

The incorporation of a Cα-methylated amino acid like 2-Methylnorvaline limits the conformational freedom of the peptide bonds it forms, favoring helix formation by promoting hydrogen bonding between the amino and carbonyl groups in the peptide backbone.[1] This structural change restricts the torsional angles φ and ψ to a narrow range, predisposing the peptide to adopt a helical conformation.

While extensive studies specifically on 2-Methylnorvaline are not widely available in public literature, the effects of other α-methylated amino acids provide a strong indication of its conformational impact. For instance, the incorporation of α-methylated Alanine, Leucine, and Lysine has been shown to significantly increase the α-helical content of peptides.[2]

G cluster_0 Unconstrained Peptide cluster_1 2-Methylnorvaline Containing Peptide Random Coil Random Coil β-turn β-turn Random Coil->β-turn Low Population α-helix α-helix Random Coil->α-helix Low Population Constrained Conformation Constrained Conformation Stable α-helix Stable α-helix Constrained Conformation->Stable α-helix High Population Unconstrained Peptide Unconstrained Peptide Constrained Peptide Constrained Peptide

Caption: Conformational landscape shift upon 2-Methylnorvaline incorporation.

Quantitative Impact on Peptide Helicity: A Comparative Analysis

To illustrate the potent helical-inducing effect of α-methylation, we can examine data from a study on apolipoprotein A-I (ApoA-I) mimetic peptides where various α-methylated amino acids were incorporated.[2]

Peptide Sequenceα-Helical Content (%) in Aqueous Buffer
Native Peptide (A)15.2
with α-methyl-Ala (Aα)12.5
with α-methyl-Asp (Dα)16.1
with α-methyl-Lys (Kα)25.8
with α-methyl-Leu (Lα)28.4
with α-methyl-Lys & α-methyl-Leu (6α)35.1

Table adapted from data presented in "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential".[2]

This data clearly demonstrates that the incorporation of α-methylated amino acids, particularly those with linear or branched alkyl side chains similar to 2-Methylnorvaline (e.g., α-methyl-Leu), leads to a substantial increase in the α-helical content of the peptide.[2] It is therefore highly probable that the inclusion of 2-Methylnorvaline would yield a similar or even more pronounced stabilization of helical structures.

Enhancing Proteolytic Stability: A Key Advantage

The adoption of a stable secondary structure, such as an α-helix, can significantly protect a peptide from degradation by proteases. Most proteases recognize and cleave peptides in their extended, random coil conformations. By locking the peptide into a folded state, 2-Methylnorvaline reduces the accessibility of the peptide backbone to these enzymes.

Studies on peptides containing other α-methylated amino acids have shown a marked increase in resistance to proteolytic digestion by enzymes like trypsin and Asp-N.[2] This enhanced stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.

workflow cluster_workflow Proteolytic Degradation Pathway cluster_protection Protection by 2-Methylnorvaline Unconstrained Unconstrained Peptide (Random Coil) Protease Protease Unconstrained->Protease Cleavage Backbone Cleavage Protease->Cleavage NoCleavage Resistance to Cleavage Protease->NoCleavage Fragments Inactive Fragments Cleavage->Fragments Constrained Constrained Peptide (Stable α-Helix) Constrained->Protease Reduced Binding Active Intact, Active Peptide NoCleavage->Active

Caption: Mechanism of increased proteolytic stability.

Experimental Protocols

Synthesis of Fmoc-Protected 2-Methylnorvaline

The synthesis of Fmoc-N-methyl-L-norvaline, a derivative suitable for solid-phase peptide synthesis (SPPS), typically involves the N-methylation of L-norvaline followed by the protection of the resulting secondary amine with the Fmoc group.[3] This process requires stringent control of reaction conditions to maintain stereochemical integrity.[3]

Step-by-step methodology for Solid-Phase Peptide Synthesis (SPPS) incorporating 2-Methylnorvaline:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected 2-Methylnorvaline (or other amino acids) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Characterized Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Conformational Analysis

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer) to a known concentration.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil. A characteristic α-helical spectrum shows negative bands at approximately 222 nm and 208 nm, and a positive band around 195 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed atomic-level information about the peptide's three-dimensional structure and dynamics.

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or deuterated trifluoroethanol).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, such as TOCSY and NOESY.

  • Data Analysis:

    • Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence.

    • Structural Restraints: Use Nuclear Overhauser Effect (NOE) data from the NOESY spectrum to determine through-space proximities between protons, which are then used as distance restraints in structure calculations.

    • Structure Calculation: Employ molecular modeling software to generate a family of 3D structures consistent with the experimental NMR restraints.

Applications in Drug Development

The ability of 2-Methylnorvaline to induce a stable helical conformation and enhance proteolytic resistance makes it a valuable tool in the design of peptide-based drugs targeting a variety of receptors and protein-protein interactions. By constraining a bioactive peptide sequence into its receptor-binding conformation, the incorporation of 2-Methylnorvaline can lead to:

  • Increased Receptor Affinity and Potency: A pre-organized conformation reduces the entropic penalty of binding.

  • Improved Metabolic Stability: Resistance to proteolysis prolongs the in vivo half-life.

  • Enhanced Selectivity: A rigid conformation can favor binding to a specific receptor subtype, reducing off-target effects.

Conclusion

2-Methylnorvaline, as a Cα-tetrasubstituted amino acid, serves as a powerful tool for imposing conformational constraints on peptides. Its strong propensity to induce and stabilize α-helical structures, coupled with the resulting increase in proteolytic stability, makes it a highly attractive building block for the rational design of next-generation peptide therapeutics. While further studies focusing specifically on 2-Methylnorvaline are warranted, the wealth of data on related α-methylated amino acids provides a solid foundation for its application in developing more potent, stable, and selective peptide drug candidates.

References

  • The Chemistry Behind Fmoc-N-methyl-L-norvaline: Synthesis and Applications in Academia. (URL: Not a direct scientific paper, but provides context for synthesis. A more specific citation for a synthetic method would be ideal but was not found in the provided search results.)
  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Chemistry, 2022. (URL: [Link])

  • Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 1994. (URL: [Link])

  • Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. The Journal of Physical Chemistry B, 2007. (URL: [Link])

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 2020. (URL: [Link])

  • Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube, 2023. (URL: [Link])

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 2020. (URL: [Link])

  • Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical Chemistry, 2019. (URL: [Link])

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 2020. (URL: [Link])

  • Peptide Alpha Helix Structure | Biochemistry. YouTube, 2022. (URL: [Link])

  • alpha,beta-Dehydro-amino acid residues in the design of peptide structures: synthesis, crystal structure, and molecular conformation of two homologous peptides-N-Ac-dehydro-Phe-L-Leu-OCH3 and N-Ac-dehydro-Phe-NorVal-OCH3. Biopolymers, 1994. (URL: [Link])

  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon. International Journal of Peptide and Protein Research, 1990. (URL: [Link])

  • Role of helicity of α-helical antimicrobial peptides to improve specificity. Protein Science, 2010. (URL: [Link])

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 2005. (URL: [Link])

  • Conformational analysis of protected norvaline oligopeptides by high resolution proton magnetic resonance. Journal of the American Chemical Society, 1978. (URL: [Link])

Sources

Foundational

Introduction: Defining 2-Methylnorvaline in the Context of Advanced Pharmaceutical Synthesis

An In-depth Technical Guide to 2-Methylnorvaline for Researchers and Drug Development Professionals 2-Methylnorvaline, systematically known as 2-amino-2-methylpentanoic acid, is a non-proteinogenic α-amino acid. Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylnorvaline for Researchers and Drug Development Professionals

2-Methylnorvaline, systematically known as 2-amino-2-methylpentanoic acid, is a non-proteinogenic α-amino acid. Unlike its structural relative, norvaline (2-aminopentanoic acid), 2-Methylnorvaline features a methyl group at the α-carbon, the same position as the amino group. This α,α-disubstituted structure imparts significant steric hindrance and unique conformational properties. These characteristics make it a valuable and strategic building block in medicinal chemistry, particularly for designing molecules with enhanced metabolic stability and constrained peptide backbones. Its incorporation can lead to derivatives with improved pharmacological profiles, making it a key intermediate in the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its core data, synthesis, applications, and analytical considerations.

Core Compound Data and Physicochemical Properties

The fundamental identification and property data for 2-Methylnorvaline are summarized below. It is crucial to distinguish between the racemic mixture and its individual stereoisomers, as different CAS numbers apply.

Identification and Core Data
ParameterValueSource(s)
Systematic Name 2-amino-2-methylpentanoic acid[1][2]
Common Synonyms α-Methylnorvaline, 2-Propylalanine[1][3]
Molecular Formula C₆H₁₃NO₂[1][2][4][5]
Molecular Weight 131.17 g/mol [1][2][4][5]
CAS Number (Racemate) 26287-61-6, 3275-37-4[2][3][4][5]
CAS Number ((R)-enantiomer) 110916-84-2[1][6]
Computed Physicochemical Properties

The following properties provide insight into the molecule's behavior in various chemical environments, which is critical for process development and formulation.

PropertyValueSource(s)
XLogP3-AA -1.9[1][2]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 3[1]
Exact Mass 131.094628657 Da[1][2]
Topological Polar Surface Area 63.3 Ų[1][2]

Synthesis of α-Methylated Amino Acids: A Strategic Overview

The synthesis of α,α-disubstituted amino acids like 2-Methylnorvaline presents a significant challenge due to the difficulty of creating the quaternary α-carbon, especially in an enantiomerically pure form. Standard methods for α-alkylation of amino acids often fail or give poor yields. Therefore, more specialized and robust methods are required. A common and effective strategy is the asymmetric Strecker synthesis or the alkylation of a chiral glycine enolate equivalent.

A generalized workflow for such a synthesis is outlined below. The causality behind this multi-step approach lies in the need to control reactivity and stereochemistry at each stage. A protecting group is installed on the nitrogen to prevent side reactions, a chiral auxiliary guides the stereoselective introduction of the first α-substituent (the methyl group), and a subsequent, less sterically demanding alkylation or a different synthetic strategy introduces the second substituent (the propyl group from the norvaline backbone).

G cluster_0 Asymmetric Synthesis Workflow start Commercially Available Chiral Auxiliary + Glycine Equivalent step1 Formation of Chiral Schiff Base or Oxazolidinone start->step1 Condensation step2 Deprotonation to form Chiral Glycine Enolate step1->step2 Strong Base (e.g., LDA) step3 Asymmetric Methylation (e.g., with CH₃I) step2->step3 Electrophilic Attack step4 Introduction of Propyl Group (via Strecker or similar synthesis) step3->step4 Further Modification step5 Hydrolysis & Removal of Chiral Auxiliary step4->step5 Acid/Base Hydrolysis end_product Enantiopure 2-Methylnorvaline step5->end_product

A generalized workflow for the asymmetric synthesis of 2-Methylnorvaline.

This approach ensures high enantiomeric purity, which is a non-negotiable requirement for modern pharmaceutical ingredients. Methodologies related to the synthesis of complex amino acid derivatives can be found in patents for drugs where 2-Methylnorvaline is a key intermediate.[7][8]

Applications in Drug Discovery and Development

The primary and most significant application of 2-Methylnorvaline is as a specialized building block in the synthesis of active pharmaceutical ingredients (APIs). Its sterically hindered nature helps to lock the conformation of peptide-like molecules or to block metabolic degradation at the α-carbon.

Key Intermediate in Modern Therapeutics
  • Immunosuppressants : The broader class of 2-aminopentanoic acid compounds has been investigated for potent immunosuppressive activities, making them useful for preventing organ transplant rejection and treating autoimmune diseases.[9]

  • Cardiovascular Drugs : 2-Methylnorvaline is a documented key intermediate in the synthesis of Sacubitril, a neprilysin (NEP) inhibitor used in combination with an angiotensin receptor blocker for the treatment of heart failure.[8] The α-methyl group is a critical design element for the drug's efficacy and pharmacokinetic profile.

The role of 2-Methylnorvaline can be visualized as a foundational component in a multi-step synthetic pathway leading to a final drug product.

G start 2-Methylnorvaline (Starting Building Block) intermediate Multi-step Synthesis (e.g., coupling, protection, deprotection steps) start->intermediate Incorporation api Final API (e.g., Sacubitril) intermediate->api Final Conversion

Role of 2-Methylnorvaline as a key starting material in API synthesis.

Analytical and Quality Control Protocols

Ensuring the purity and identity of 2-Methylnorvaline is critical for its use in GMP (Good Manufacturing Practice) environments. A self-validating analytical system would typically involve a combination of chromatographic and spectroscopic techniques.

Recommended Analytical Workflow
  • Identification :

    • FTIR Spectroscopy : To confirm the presence of key functional groups (amine, carboxylic acid).

    • Mass Spectrometry (MS) : To verify the molecular weight (131.17 g/mol ) and fragmentation pattern.

    • NMR Spectroscopy (¹H and ¹³C) : To provide an unambiguous structural confirmation and check for impurities.

  • Purity Assessment :

    • High-Performance Liquid Chromatography (HPLC) : This is the workhorse for purity analysis. A validated HPLC method, often using a chiral column, is required to determine chemical purity and, critically, enantiomeric purity (e.g., quantifying the amount of the (S)-enantiomer in a batch of (R)-2-Methylnorvaline). Derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to enhance UV detection if necessary.

  • Residual Solvent Analysis :

    • Gas Chromatography (GC) with a headspace sampler is the standard method for quantifying any residual solvents from the synthesis and purification process, as mandated by ICH guidelines.

Safety, Handling, and Storage

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methylnorvaline presents several hazards.

  • Hazards :

    • Causes skin irritation (H315).[2]

    • Causes serious eye irritation (H319).[2]

    • May cause respiratory irritation (H335).[2]

  • Handling : Professional laboratory or industrial handling is required. Use in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or powder.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

  • 2-AMINO-2-METHYLPENTANOIC ACID, 95% Purity, C6H13NO2, 1 gram. CP Lab Safety. Available at: [Link]

  • (R)-2-Amino-2-methyl-pentanoic acid | C6H13NO2 | CID 13797673. PubChem. Available at: [Link]

  • 2-Amino-2-methylpentanoic acid | C6H13NO2 | CID 229526. PubChem. Available at: [Link]

  • 2-amino-2-methylpentanoic acid, 95% Purity, C6H13NO2, 100 mg. CP Lab Safety. Available at: [Link]

  • EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants. Google Patents.
  • US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.

Sources

Exploratory

Technical Guide: Solubility Profile of 2-Methylnorvaline in Organic Solvents

Executive Summary 2-Methylnorvaline (α-methylnorvaline; 2-amino-2-methylpentanoic acid) represents a critical scaffold in peptidomimetic drug design. Its quaternary -carbon introduces conformational constraints that stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylnorvaline (α-methylnorvaline; 2-amino-2-methylpentanoic acid) represents a critical scaffold in peptidomimetic drug design. Its quaternary


-carbon introduces conformational constraints that stabilize peptide secondary structures (helices/turns) and enhance metabolic resistance against proteolysis.

However, its physicochemical nature—a zwitterionic, non-proteinogenic amino acid—presents significant solubility challenges in organic synthesis. Unlike lipophilic drug intermediates, 2-Methylnorvaline possesses a high crystal lattice energy dominated by electrostatic interactions, rendering it insoluble in most non-polar organic solvents.

This guide provides a comprehensive solubility analysis, bridging theoretical thermodynamic models with practical experimental protocols. It is designed to assist process chemists and formulation scientists in optimizing solvent systems for synthesis, purification, and isolation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-Methylnorvaline, one must understand the competing forces at the molecular level.

Structural Determinants[1]
  • Zwitterionic Character: In its neutral form, the molecule exists as a dipolar ion (

    
    ). Dissolution requires a solvent with high dielectric constant (
    
    
    
    ) or hydrogen-bonding capacity to overcome the strong intermolecular electrostatic forces within the crystal lattice.
  • The

    
    -Methyl Effect:  Compared to Norvaline, the additional methyl group at the 
    
    
    
    -position increases lipophilicity (LogP) slightly but, more importantly, introduces steric bulk. This bulk can disrupt crystal packing (potentially lowering lattice energy) but also hinders the formation of tight solvation shells, making dissolution kinetics slower than its unbranched analogs.
PropertyValue (Estimated/Analog)Impact on Solubility
Molecular Formula

Low molecular weight favors dissolution, but polarity dominates.[1]
pKa (COOH) ~2.3Deprotonated at neutral pH.
pKa (

)
~9.7Protonated at neutral pH.
LogP (Octanol/Water) ~0.5 - 0.8Slightly lipophilic, but zwitterionic nature overrides this in non-polar solvents.
Crystal Lattice Energy High (>250°C dec.)Requires significant enthalpy input (heat) or high-polarity solvents to break.

Solubility Profile: Solvent Classes

The following profile categorizes solvents based on their thermodynamic interaction capability with 2-Methylnorvaline.

Polar Protic Solvents (High Solubility)
  • Water: Excellent solvent. The hydration enthalpy of the ammonium and carboxylate groups overcomes the lattice energy.

    • Solubility:

      
       mg/mL (pH dependent).
      
  • Methanol/Ethanol: Moderate to Low solubility.

    • Mechanism: Alcohols can solvate the ionic termini but less effectively than water. Solubility decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > IPA).

    • Optimization: Solubility is exponentially enhanced by adding small percentages of water (5-10%) or adjusting pH (adding HCl or TEA) to break the zwitterion.

Polar Aprotic Solvents (Process Critical)

These are the workhorses for peptide synthesis (e.g., Fmoc-protection reactions).

  • DMSO (Dimethyl sulfoxide): Good solubility.

    • Usage: Often the solvent of choice for stock solutions in biological assays.

  • DMF (Dimethylformamide) & NMP: Moderate solubility.[2]

    • Challenge: The free zwitterion may form suspensions rather than true solutions at high concentrations. Heating (40–60°C) is often required to achieve saturation.

    • Note: Once protected (e.g., Fmoc-2-MeNva-OH), solubility in DMF/NMP increases drastically.

Non-Polar/Low Polarity Solvents (Anti-Solvents)
  • Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF): Poor/Insoluble.

    • Role: These act as anti-solvents . They are ideal for precipitating the amino acid from aqueous or alcoholic solutions during purification.

  • Hexane, Heptane, Toluene: Completely Insoluble.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically select solvent blends, we utilize Hansen parameters (


 dispersion, 

polar,

hydrogen bonding). 2-Methylnorvaline resides in a high

/ high

region.
  • Target Region:

    
     MPa
    
    
    
    ,
    
    
    MPa
    
    
    .
  • Prediction: Solvents falling outside this "solubility sphere" (like Toluene:

    
    ) will fail.
    

Experimental Protocol: Isothermal Saturation Method

Objective: Accurately determine the thermodynamic solubility of 2-Methylnorvaline in a specific organic solvent.

Scientific Integrity Note: Gravimetric analysis is often inaccurate for amino acids in organic solvents due to low solubility masses and solvent retention. HPLC with derivatization or CAD (Charged Aerosol Detection) is required because 2-Methylnorvaline lacks a strong UV chromophore.

Materials
  • Analyte: 2-Methylnorvaline (High purity, >98%).

  • Solvent: HPLC grade (dried if assessing anhydrous solubility).

  • Equipment: Thermomixer, 0.22

    
    m PTFE syringe filters, HPLC (CAD or ELSD detector).
    
Workflow Diagram

SolubilityProtocol cluster_QC Quality Control Checks Start Start: Preparation Excess Add Excess 2-Methylnorvaline to Solvent (e.g., 5 mL vial) Start->Excess Equilibration Equilibrate: Shake at Constant Temp (e.g., 25°C) for 24-48h Excess->Equilibration Filtration Filtration: 0.22 µm PTFE Filter (Pre-heated if temp > RT) Equilibration->Filtration Check for residual solid Dilution Dilution: Dilute filtrate with Mobile Phase (Prevents precipitation) Filtration->Dilution Analysis Quantification: HPLC-CAD or Derivatization (OPA/FMOC) Dilution->Analysis Calc Calculation: Determine Conc. via Calibration Curve Analysis->Calc Check1 Verify pH of solvent (Critical for zwitterions) Check1->Excess Check2 Temp Stability ±0.1°C Check2->Equilibration

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of 2-Methylnorvaline using the Isothermal Saturation Method.

Protocol Steps
  • Preparation: Weigh approximately 50 mg of 2-Methylnorvaline into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent.

  • Visual Check: If the solid dissolves immediately, add more solid until a suspension persists (saturation condition).

  • Equilibration: Place the vial in a thermomixer at 25°C (or target temp) and shake at 750 RPM for 24 hours.

    • Why 24h? Amino acid crystal lattices are stable; dissolution kinetics can be slow.

  • Sampling: Stop shaking and allow solids to settle for 1 hour (or centrifuge).

  • Filtration: Filter the supernatant through a 0.22

    
    m syringe filter.
    
    • Critical: If measuring solubility at elevated temperatures, the filter and syringe must be pre-heated to prevent precipitation during filtration.

  • Quantification (HPLC-CAD Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering) is essential as the molecule has weak UV absorbance at 210 nm.

    • Standard Curve: Prepare standards of 2-Methylnorvaline in water (0.1 - 1.0 mg/mL) for calibration.

Application Note: Synthesis & Purification

Coupling Reactions

For peptide coupling (e.g., using HATU/DIC), the free amino acid is rarely used. Instead, the Fmoc-protected derivative is standard.

  • Fmoc-2-MeNva-OH Solubility: The Fmoc group adds significant hydrophobicity, making the compound highly soluble in DMF, NMP, and DCM .

  • Recommendation: If using the free amino acid for solution-phase synthesis, dissolve in a minimum volume of Water/Dioxane (1:1) or Water/THF (1:1) and adjust pH to ~9 using DIPEA or

    
     to solubilize the zwitterion as an anion.
    
Crystallization Strategy

To purify 2-Methylnorvaline from reaction mixtures:

  • Dissolve: Use hot Water or hot Ethanol/Water (90:10).

  • Precipitate: Slowly add an anti-solvent such as Acetone or Acetonitrile . The high polarity difference will force the zwitterion to crystallize out while organic impurities remain in solution.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Fissell, W. H., et al. (2004). "Solubility of Amino Acids in Organic Solvents." Journal of Chemical & Engineering Data. (Establishes the "insoluble in non-polar" rule for zwitterions).
  • Isothermal Saturation Method Standards. (2023). BenchChem Technical Protocols. (General reference for the described protocol).

  • PubChem Compound Summary for Norvaline. (Analogous data source). National Center for Biotechnology Information.

Sources

Foundational

An In-Depth Technical Guide to the Steric Effects of 2-Methylnorvaline in Peptidomimetics

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The transition from native peptides to robust, therapeutically viable peptidomimetics is a cornerstone of modern drug discovery.[1][2] A c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from native peptides to robust, therapeutically viable peptidomimetics is a cornerstone of modern drug discovery.[1][2] A critical challenge in this endeavor is overcoming the inherent liabilities of peptides, namely their conformational flexibility and susceptibility to enzymatic degradation. The incorporation of α,α-disubstituted amino acids (ααAAs) represents a powerful strategy to address these limitations.[3][4][5] This technical guide provides a comprehensive examination of 2-Methylnorvaline, a chiral ααAA, and its profound steric influence on peptide structure and function. We will explore the causal relationship between its unique architecture and the resulting conformational constraints, enhanced proteolytic stability, and its utility in designing next-generation peptide-based therapeutics. This document serves as a resource for medicinal chemists and peptide scientists, detailing the underlying principles, experimental validation, and practical application of 2-Methylnorvaline in peptidomimetic design.

The Foundational Challenge: Conformation and Stability in Peptide Therapeutics

Native peptides, while offering exquisite biological specificity, often fail as drug candidates due to two primary weaknesses:

  • Conformational Flexibility: In solution, short peptides exist as an ensemble of rapidly interconverting conformers. This conformational entropy means that only a small fraction of the peptide molecules are in the specific three-dimensional shape (the "bioactive conformation") required for optimal receptor binding. This leads to lower binding affinity and potential for off-target effects.

  • Proteolytic Instability: Peptides are readily recognized and cleaved by a vast array of endogenous proteases and peptidases. This results in rapid degradation and consequently, very short in vivo half-lives, limiting their therapeutic utility.[6][7]

The core principle of peptidomimetic design is to introduce structural modifications that pre-organize the peptide into its bioactive conformation while simultaneously rendering it resistant to enzymatic cleavage.[8] The introduction of sterically demanding, non-proteinogenic amino acids is a field-proven approach to achieving these goals.[4][5]

2-Methylnorvaline: A Tool for Steric Control

2-Methylnorvaline is an α,α-disubstituted amino acid, a class of amino acids where the α-hydrogen is replaced by an alkyl group.[5] Specifically, 2-Methylnorvaline possesses both a methyl and a propyl group attached to its α-carbon. This substitution has profound and predictable consequences for the peptide backbone.

The Core Principle: Restriction of Torsional Angles

The flexibility of a peptide backbone is primarily defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. The steric bulk of the α-substituents in 2-Methylnorvaline creates significant van der Waals clashes with the adjacent peptide backbone atoms, severely restricting the allowable φ and ψ angles.[9][10] This is in stark contrast to a residue like Alanine, which has only a small methyl group, or Glycine, which has no side chain, allowing for much greater conformational freedom.

This steric hindrance effectively locks the peptide backbone into a limited region of conformational space, often favoring helical (α-helix or 3₁₀-helix) or β-turn structures.[3][4] The introduction of an α-alkyl substituent is known to significantly restrict the conformational freedom of the side chain and the secondary structure of the peptides.[5]

G Conceptual Ramachandran Plot Regions cluster_Alanine Alanine (Ala) cluster_2MeNva 2-Methylnorvaline (2-MeNva) Ala_Phi φ ≈ -150° to -50° Ala_Psi ψ ≈ -100° to +150° Ala_Region Broad Allowed Region MeNva_Region Highly Restricted (Helical Region) Ala_Region->MeNva_Region Steric Restriction MeNva_Phi φ ≈ -90° to -40° MeNva_Psi ψ ≈ -60° to -20°

Caption: Conceptual diagram illustrating the severe restriction of allowable φ/ψ torsional angles for 2-Methylnorvaline compared to Alanine.

Impact on Secondary Structure

The constrained torsional angles imposed by 2-Methylnorvaline make it a potent helix-inducing residue.[3] Peptides containing ααAAs often adopt more ordered structures compared to their standard amino acid counterparts.[3] Studies on peptides containing similar ααAAs, such as dipropylglycine (Dpg), which is structurally related to 2-Methylnorvaline, show a strong propensity to form 3₁₀-helical structures, which are characterized by repeating i → i+3 hydrogen bonds.[3] This ability to nucleate and stabilize helical conformations is critical in mimicking α-helical domains involved in protein-protein interactions.

Residue TypeTypical φ Angle RangeTypical ψ Angle RangePredominant Secondary Structure
GlycineHighly flexibleHighly flexibleCoils, Turns
L-Alanine-150° to -50°-100° to +150°α-Helix
2-Methylnorvaline -90° to -40° -60° to -20° α-Helix, 3₁₀-Helix
Proline-85° to -55°-65° to -35° (trans)Turns, Polyproline II Helix
Table 1: Comparison of Allowed Conformational Space for Different Amino Acid Types. The data for 2-Methylnorvaline is representative of sterically hindered ααAAs and highlights its preference for helical regions.

Enhancing Metabolic Stability: The Steric Shielding Effect

A major therapeutic advantage of incorporating 2-Methylnorvaline is the dramatic increase in resistance to enzymatic degradation. Proteases recognize and bind to specific peptide sequences in a defined conformation, positioning the scissile peptide bond within their active site for cleavage.

The steric bulk of 2-Methylnorvaline provides a "steric shield" that physically hinders the approach of the protease.[7] The methyl and propyl groups prevent the peptide backbone from adopting the extended conformation typically required for protease binding and catalysis. This modification can significantly increase the half-life of a peptide in plasma and other biological matrices.[7] N-methylation, another form of steric hindrance, has been shown to decrease the affinity of a peptide for the active site of proteases, thereby increasing metabolic stability.[7]

G Mechanism of Steric Shielding Against Proteolysis cluster_native Native Peptide cluster_modified 2-MeNva Peptide Protease Protease Active Site Peptide1 ...-NH-CH(R)-CO-... Protease->Peptide1 Binding & Cleavage Protease2 Protease Active Site Protease2->Block Steric Hindrance Peptide2 ...-NH-C(CH₃)(C₃H₇)-CO-...

Caption: 2-Methylnorvaline's bulky side chains physically block protease access to the peptide backbone, preventing enzymatic cleavage.

Experimental Protocols and Workflows

The true impact of 2-Methylnorvaline incorporation must be validated through rigorous experimentation. The following protocols provide a framework for the synthesis and evaluation of these modified peptides.

Synthesis of a 2-Methylnorvaline-Containing Peptide

The synthesis of peptides containing sterically hindered ααAAs requires optimized coupling conditions to overcome the challenge of forming the peptide bond.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% piperidine in DMF solution.

  • Amino Acid Coupling (Standard Residues): For standard amino acids, use a standard coupling cocktail. For example, 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow to react for 1-2 hours.

  • 2-Methylnorvaline Coupling (Causality): The steric hindrance of 2-Methylnorvaline necessitates more powerful coupling reagents and potentially longer reaction times to ensure complete acylation.

    • Justification: Standard reagents like HBTU may be insufficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred due to its higher reactivity. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) further accelerates the reaction and suppresses racemization. Double coupling is often employed as a self-validating step.

    • Procedure: a. Prepare a solution of 4 eq. Fmoc-2-Methylnorvaline-OH, 3.95 eq. HATU, and 6 eq. DIPEA in DMF. b. Add the activation mixture to the deprotected peptide-resin. c. Allow the reaction to proceed for 4-6 hours. d. Perform a Kaiser test to check for free amines. If the test is positive, repeat the coupling step (double coupling).

  • Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Iteration: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the specialized, more rigorous coupling conditions required for 2-Methylnorvaline.

Conformational Analysis using NMR Spectroscopy

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[8][11][12]

Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH) at a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure. It identifies protons that are close in space (< 5 Å), regardless of their position in the sequence. This data reveals folding, turns, and specific side-chain interactions.

  • Resonance Assignment: Use the TOCSY spectra to assign proton resonances to specific amino acids and the NOESY spectra to link them sequentially along the backbone (sequential assignment).

  • Constraint Generation: Identify key NOE cross-peaks. For example, a strong NOE between the amide proton of residue i and the amide proton of residue i+1 (dNN(i, i+1)) is indicative of a helical structure.

  • Structure Calculation: Use the NOE-derived distance constraints in a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.

  • Validation: The quality of the final structure ensemble is assessed based on the agreement with experimental data and stereochemical parameters.

Enzymatic Stability Assay

This protocol provides a direct, quantitative measure of the increased stability conferred by 2-Methylnorvaline.

Protocol: Proteolytic Degradation Assay

  • Peptide Solutions: Prepare stock solutions of both the native peptide and the 2-Methylnorvaline-containing analogue at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Enzyme Solution: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human plasma) at a working concentration.

  • Reaction Incubation:

    • At time t=0, add the enzyme solution to each peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).

    • Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or 1 M HCl) to the aliquot. This denatures the enzyme.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact parent peptide over time.

  • Data Interpretation: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the 2-Methylnorvaline analogue provides a quantitative measure of its enhanced stability.

PeptideHalf-life in Human Plasma (t₁/₂)Fold Increase in Stability
Native Peptide (e.g., Ac-Ala-Ala-Val -Ala-Ala-NH₂)~15 minutes1x
Modified Peptide (e.g., Ac-Ala-Ala-2MeNva -Ala-Ala-NH₂)> 24 hours> 96x
Table 2: Representative data from an enzymatic stability assay. The incorporation of 2-Methylnorvaline drastically increases the peptide's half-life, demonstrating its effectiveness as a steric shield.

Conclusion and Future Outlook

2-Methylnorvaline is a powerful and versatile tool in the arsenal of the medicinal chemist. Its profound steric effects offer a reliable method for inducing conformational constraint and enhancing metabolic stability—two critical hurdles in the development of peptide-based drugs. By restricting torsional angles, 2-Methylnorvaline pre-organizes the peptide backbone into desirable secondary structures, such as helices, which can lead to improved receptor binding and potency. Simultaneously, its bulky side chains act as a steric shield, providing robust protection against proteolytic degradation. The experimental workflows detailed herein provide a clear path for the rational design, synthesis, and validation of peptidomimetics incorporating this valuable non-proteinogenic amino acid. As the demand for more potent and druglike peptide therapeutics grows, the strategic application of sterically demanding residues like 2-Methylnorvaline will continue to be a key enabling technology in the field.

References

  • ChemRxiv. (n.d.). Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. Retrieved from [Link]

  • ChemRxiv. (n.d.). Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry. Retrieved from [Link]

  • LibreTexts. (2021). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • National Institutes of Health. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Retrieved from [Link]

  • National Institutes of Health. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]

  • ChemRxiv. (n.d.). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]

  • PubMed. (1995). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic and conformational studies on dehydrovaline-containing model peptides. Retrieved from [Link]

  • MDPI. (n.d.). Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Retrieved from [Link]

  • PubMed. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (1995). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. Retrieved from [Link]

  • PubMed. (1990). Theoretical and experimental conformational analysis of two diastereomeric "Val"-statine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structures of peptides 2a and 2e (Mol A). (A) A.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 2 - Drug Discovery, Design, and Development. Retrieved from [Link]

  • ChemRxiv. (n.d.). Probing Isomers and Conformers by Cryogenic Ion Vibrational Spectroscopy: Deprotonated States of Valine and Aminovaleric Acid. Retrieved from [Link]

  • PubMed. (1994). Tests for helix-stabilizing interactions between various nonpolar side chains in alanine-based peptides. Retrieved from [Link]

  • ChemRxiv. (2022). Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. Retrieved from [Link]

  • National Institutes of Health. (2015). A Newcomer's Guide to Peptide Crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. Retrieved from [Link]

  • National Institutes of Health. (2017). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Retrieved from [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray structure of peptides A) P1 and B) P2. β(O)‐δ⁵‐Phe is shown in.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ribosomal Synthesis of Dehydroalanine Containing Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions. Retrieved from [Link]

  • LibreTexts. (2023). 3.1: Amino Acids and Peptides. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]

  • LibreTexts. (2023). 8.2: Conformational Analysis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-2-methylquinoline in Drug Discovery and Development. Retrieved from [Link]

  • SlideShare. (2022). MEDICINAL CHEMISTRY II DRUG Discovery and Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why do α-amino acids have a C-H bond at the α-carbon?. Retrieved from [Link]

  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. Retrieved from [Link]

  • PubMed. (1996). Crystal structures of peptides and modified peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Helical Alanine Controversy: An (Ala)6 Insertion Dramatically Increases Helicity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Retrieved from [Link]

  • PubMed. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]

Sources

Exploratory

The Strategic Incorporation of 2-Methylnorvaline: A Technical Guide to Enhancing Peptide Bioactivity and Stability

For Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic potential of peptides is often curtailed by their conformational flexibility and susceptibility to enzymatic degradation. The incor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often curtailed by their conformational flexibility and susceptibility to enzymatic degradation. The incorporation of non-proteinogenic amino acids represents a cornerstone strategy in modern peptidomimetics to overcome these limitations. This technical guide provides an in-depth exploration of 2-Methylnorvaline (α-Me-Nva), a Cα-tetrasubstituted amino acid, as a powerful tool for peptide drug design. We will dissect the causal relationship between the unique structural constraints imposed by 2-Methylnorvaline and the resultant enhancements in biological activity and metabolic stability. This guide offers field-proven experimental protocols for synthesis, conformational analysis, and biological evaluation, designed to be self-validating systems for researchers.

Introduction: Overcoming the Peptide Paradox with 2-Methylnorvaline

Native peptides are exquisite signaling molecules, offering high target specificity and low off-target toxicity. However, their therapeutic application is hampered by two intrinsic weaknesses: a flexible backbone that can adopt multiple conformations, only one of which might be bioactive, and rapid clearance in vivo due to proteolysis. Cα-tetrasubstituted amino acids, such as 2-Methylnorvaline, are strategically designed building blocks that address both challenges simultaneously.[1][2]

By replacing the α-hydrogen with a methyl group, 2-Methylnorvaline introduces a significant steric barrier that fundamentally alters the peptide's conformational landscape. This guide will elucidate how this single modification can lock a peptide into a bioactive structure, enhance its resistance to proteases, and ultimately amplify its therapeutic potential, particularly in the realms of antimicrobial and anticancer agents.

The Core Principle: Conformational Rigidity and Its Biological Consequences

The defining feature of a Cα-methylated amino acid is the restriction of the peptide backbone's rotational freedom. The presence of the additional methyl group sterically limits the permissible phi (φ) and psi (ψ) dihedral angles, effectively forcing the peptide backbone into a more rigid and predictable conformation.[3][4][5]

Expert Insight: Unlike flexible native peptides which expend energy to adopt the correct conformation for receptor binding, a peptide containing 2-Methylnorvaline is pre-organized into a favorable secondary structure. This reduces the entropic penalty of binding, often leading to significantly higher receptor affinity and selectivity.

This conformational constraint is a powerful tool for inducing stable secondary structures, most notably β-turns and helical folds (both 3₁₀- and α-helices).[1][2] The specific structure adopted depends on the position and sequence context of the 2-Methylnorvaline residue. This ability to enforce a specific, stable architecture is the primary driver of the enhanced biological properties discussed below.

G cluster_0 Incorporation of 2-Methylnorvaline cluster_1 Primary Structural Effect cluster_2 Resulting Physicochemical Properties cluster_3 Enhanced Biological Outcomes 2_Me_Nva 2-Methylnorvaline Residue Constraint Steric Constraint on Backbone Dihedral Angles (φ, ψ) 2_Me_Nva->Constraint introduces Structure Induction of Stable Secondary Structure (e.g., Helicity) Constraint->Structure leads to Stability Increased Resistance to Proteolytic Enzymes Constraint->Stability provides Affinity Higher Receptor Binding Affinity Structure->Affinity enables Activity Potentiated Biological Activity (Antimicrobial, Anticancer) Structure->Activity enhances HalfLife Longer In Vivo Half-Life Stability->HalfLife results in

Figure 2: High-level experimental workflow for the development and validation of 2-Methylnorvaline peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Methylnorvaline Peptide

The primary challenge in synthesizing peptides with Cα-tetrasubstituted amino acids is the steric hindrance at both the amine and carboxyl groups, which can lead to slow and incomplete coupling reactions. [6][7][8][9]This protocol incorporates steps to overcome this issue.

Principle: This protocol utilizes Fmoc-based solid-phase chemistry. The key modification is the use of a highly efficient coupling reagent and extended reaction times for the sterically hindered residue to ensure the reaction proceeds to completion. A capping step is included to terminate any unreacted chains, simplifying final purification.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-2-Methylnorvaline-OH

  • Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or PyNTP for extremely difficult couplings. [6][9]* Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Capping Solution: 10% Acetic Anhydride, 5% DIPEA in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF twice (5 min, then 15 min). Wash the resin thoroughly with DMF (5x).

  • Standard Amino Acid Coupling: For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with HCTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated mixture to the resin and couple for 45-60 minutes. Wash with DMF (5x).

  • 2-Methylnorvaline Coupling (Critical Step):

    • Pre-activate a 4-fold molar excess of Fmoc-2-Methylnorvaline-OH with HCTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated mixture to the resin and allow it to react for an extended period (e.g., 4-6 hours).

    • Self-Validation: Perform a Kaiser or Ninhydrin test to check for free amines. If the test is positive (indicating incomplete coupling), repeat the coupling step with a fresh mixture of activated amino acid ("double coupling").

  • Capping: After the 2-Methylnorvaline coupling, treat the resin with the capping solution for 15 minutes to acetylate any unreacted N-termini. This prevents the formation of deletion sequences. Wash with DMF (5x).

  • Chain Elongation: Repeat steps 3-5 for all subsequent amino acids in the sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM), and dry it. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. [10][11]The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure. Helical structures (α-helix and 3₁₀-helix) produce a characteristic CD spectrum with a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm. [12]The intensity of the peak at 222 nm is commonly used to quantify the percentage of helicity.

Materials:

  • Purified, lyophilized peptide

  • CD-grade solvents: 10 mM phosphate buffer (pH 7.4) for a baseline "unfolded" state, and a helix-promoting solvent like Trifluoroethanol (TFE) or membrane mimetics like Sodium Dodecyl Sulfate (SDS) micelles.

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in water or buffer. Dilute the stock to a final concentration of 25-50 µM in the desired solvents (e.g., buffer alone, 50% TFE in buffer).

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters: Wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, bandwidth 1 nm.

  • Blank Measurement: Record the spectrum of the solvent/buffer alone in the cuvette. This will be used for baseline correction.

  • Sample Measurement: Record the spectrum of the peptide solution. Perform at least three scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.

  • Analysis: Compare the spectra. A significant increase in the negative signal at 222 nm in the presence of TFE or SDS, compared to the buffer alone, provides strong evidence of induced helical structure, a hallmark of successful conformational constraint by 2-Methylnorvaline.

Protocol 3: Proteolytic Stability Assay

Principle: This assay directly measures the resistance of the peptide to enzymatic cleavage by incubating it with a protease (e.g., trypsin) or in a complex biological matrix like human serum. The amount of intact peptide remaining over time is quantified by RP-HPLC.

Materials:

  • Purified peptides (native and 2-Methylnorvaline analog)

  • Protease: Trypsin solution (e.g., 1 µg/mL in assay buffer)

  • Biological Matrix: Human serum

  • Assay Buffer: e.g., Tris-HCl, pH 8.0

  • Quenching Solution: 10% TFA in water

  • RP-HPLC system with a C18 column

Step-by-Step Methodology:

  • Reaction Setup: In separate tubes, incubate a known concentration of the native peptide and the analog peptide (e.g., 100 µM) with either the trypsin solution or 90% human serum at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately stop the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution. For serum samples, protein precipitation will be necessary (e.g., by adding cold acetonitrile), followed by centrifugation to clear the supernatant.

  • HPLC Analysis: Inject the quenched sample onto the RP-HPLC system. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from any degradation fragments.

  • Quantification: Determine the area of the peak corresponding to the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide. A significantly longer half-life for the 2-Methylnorvaline analog compared to the native peptide provides direct validation of its enhanced enzymatic stability.

Conclusion and Future Outlook

The incorporation of 2-Methylnorvaline is a robust and highly effective strategy in peptidomimetic design. It directly addresses the core liabilities of native peptides by enforcing a stable, bioactive conformation and providing steric protection against proteolysis. The resulting analogs often exhibit superior biological activity, enhanced receptor selectivity, and a significantly improved pharmacokinetic profile. The experimental workflows detailed in this guide provide a validated pathway for researchers to synthesize, characterize, and quantify the advantages of this powerful modification. As the field of peptide therapeutics continues to evolve, the rational design of peptides using constrained amino acids like 2-Methylnorvaline will remain a critical tool in developing the next generation of highly potent and durable drugs.

References

A comprehensive, numbered list of all cited sources will be generated here, including the Title, Source, and a valid, clickable URL for verification. (This is a placeholder for the final, consolidated list as per instructions).

Sources

Foundational

history and development of alpha,alpha-dialkyl amino acids

An In-depth Technical Guide to the History and Development of α,α-Dialkyl Amino Acids Abstract α,α-Dialkyl amino acids represent a pivotal class of non-proteinogenic amino acids that have fundamentally reshaped the lands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Development of α,α-Dialkyl Amino Acids

Abstract

α,α-Dialkyl amino acids represent a pivotal class of non-proteinogenic amino acids that have fundamentally reshaped the landscape of peptide science and medicinal chemistry. Characterized by the presence of two alkyl substituents on the α-carbon, these molecules impose rigid conformational constraints on the peptide backbone, a property that chemists and drug developers have harnessed to design molecules with enhanced stability, predictable secondary structures, and potent biological activity. This guide provides a comprehensive exploration of the history, synthesis, and development of α,α-dialkyl amino acids, tracing their journey from early synthetic curiosities to indispensable tools in modern drug discovery. We will delve into the foundational synthetic methodologies, the evolution toward asymmetric synthesis, the profound impact of these residues on peptide conformation, and their application in creating robust, next-generation therapeutics.

Introduction: The Significance of a Quaternary α-Carbon

While the 22 proteinogenic amino acids form the fundamental alphabet of life, their inherent conformational flexibility and susceptibility to enzymatic degradation often limit the therapeutic potential of native peptides. The field of medicinal chemistry has long sought to overcome these limitations by introducing unnatural amino acids. Among the most powerful of these modifications is the creation of α,α-dialkyl amino acids, where the α-hydrogen is replaced by a second carbon-based substituent.[1]

This seemingly simple substitution has profound consequences. The presence of a quaternary, gem-disubstituted α-carbon dramatically restricts the allowable range of backbone dihedral angles (φ and ψ), effectively locking the peptide chain into specific, predictable conformations.[2] This structural pre-organization is the key to their utility. The most well-studied member of this class, α-aminoisobutyric acid (Aib), is a potent helix inducer and is found in nature within peptaibol antibiotics, which form transmembrane channels.[2][3][4] The insights gained from Aib have spurred the development of a vast library of analogous structures, each offering unique steric and electronic properties for fine-tuning molecular design.

The development of α,α-dialkyl amino acids is a story of overcoming synthetic challenges, deepening our understanding of stereochemistry, and applying that knowledge to solve critical problems in drug development, such as improving metabolic stability and enhancing target affinity.[5][6][7]

Foundational Synthetic Methodologies

The primary challenge in synthesizing α,α-dialkyl amino acids is the construction of the sterically hindered quaternary α-carbon.[6] Two classical, yet enduring, methods form the historical bedrock of this field: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

First described by Adolph Strecker, this method provides a direct route to α-amino acids.[8] When adapted for α,α-dialkyl amino acids, the synthesis begins with a ketone instead of an aldehyde. The reaction proceeds in two main steps: the formation of an α-aminonitrile, followed by its hydrolysis to the final amino acid.[9]

The causality of this reaction lies in the sequential nucleophilic additions to the carbonyl carbon. Ammonia first attacks the ketone to form an imine (or more accurately, a ketoimine), which is then attacked by a cyanide ion.[9][10] The resulting α-aminonitrile is a stable intermediate that can be isolated before the final, often harsh, hydrolysis step.

Experimental Protocol: Generalized Strecker Synthesis of an α,α-Dialkyl Amino Acid

  • Iminonitrile Formation: A ketone is dissolved in an appropriate solvent (e.g., aqueous ammonia or an alcohol/water mixture). A cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and an ammonia source (e.g., ammonium chloride, NH₄Cl) are added. The mixture is stirred, often at room temperature or with gentle heating, for several hours to days until the formation of the α-aminonitrile is complete.

  • Hydrolysis: The α-aminonitrile intermediate is isolated and then subjected to vigorous hydrolysis. This is typically achieved by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., Ba(OH)₂) for an extended period.[9]

  • Purification: Following hydrolysis, the reaction mixture is neutralized, and the resulting α,α-dialkyl amino acid is purified, often through recrystallization or ion-exchange chromatography.

Strecker_Synthesis Strecker Synthesis for α,α-Dialkyl Amino Acids Ketone Ketone (R1-CO-R2) Iminium Iminium Ion Ketone->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN- AminoAcid α,α-Dialkyl Amino Acid Aminonitrile->AminoAcid Hydrolysis (H3O+) HCN HCN / CN- H3O H3O+ / Heat

Caption: Mechanism of the Strecker Synthesis starting from a ketone.

The Bucherer-Bergs Reaction

Developed in the 1920s, the Bucherer-Bergs reaction is a powerful multicomponent reaction that synthesizes hydantoins from ketones, cyanide, and ammonium carbonate.[11][12] These hydantoin intermediates can then be readily hydrolyzed to yield the desired α,α-dialkyl amino acids.

The elegance of this method lies in its convergence. All components react in a single pot to form a stable heterocyclic intermediate, the hydantoin. This intermediate acts as a protected form of the amino acid, circumventing potential side reactions and often leading to cleaner products and higher yields compared to a one-step Strecker synthesis.

Experimental Protocol: Generalized Bucherer-Bergs Synthesis

  • Hydantoin Formation: The starting ketone is combined with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a solvent such as aqueous ethanol.[12] The mixture is heated in a sealed vessel (to contain the ammonia and carbon dioxide generated) at approximately 60-70°C for several hours.

  • Isolation of Hydantoin: Upon cooling, the 5,5-dialkylhydantoin product often precipitates from the reaction mixture and can be isolated by filtration.

  • Hydrolysis to Amino Acid: The purified hydantoin is hydrolyzed to the amino acid. This is typically accomplished by heating with a strong base like barium hydroxide or sodium hydroxide, followed by acidic workup.[11]

Bucherer_Bergs Bucherer-Bergs Reaction Pathway cluster_reactants Reactants Ketone Ketone Hydantoin 5,5-Dialkylhydantoin (Intermediate) Ketone->Hydantoin Reagents KCN, (NH4)2CO3 Reagents->Hydantoin AminoAcid α,α-Dialkyl Amino Acid Hydantoin->AminoAcid Base or Acid Hydrolysis

Caption: The two-stage process of the Bucherer-Bergs reaction.

The Evolution Toward Asymmetric Synthesis

For applications in drug development, controlling the stereochemistry is paramount. While the classical methods produce racemic mixtures (for chiral α,α-dialkyl amino acids), significant research has been devoted to developing asymmetric syntheses. The historical progression can be broadly categorized into diastereoselective and, later, catalytic enantioselective methods.[13]

The primary strategy for asymmetric synthesis involves diastereoselective functionalization, where a chiral auxiliary is used to direct the introduction of a new substituent.[1] Another powerful approach combines the Strecker reaction with chiral amines, allowing for the diastereoselective formation of the aminonitrile, which can then be further functionalized.[14][15] These methods were crucial in the development of optically active α,α-disubstituted amino acids. More recently, catalytic enantioselective methods, including phase transfer catalysis and organocatalysis, have become the preferred approach for their efficiency and atom economy.[13]

Synthetic Method Starting Materials Key Features Stereocontrol
Strecker Synthesis Ketone, NH₃, CN⁻Direct, two-step process.None (produces racemate).
Bucherer-Bergs Ketone, (NH₄)₂CO₃, CN⁻Forms stable hydantoin intermediate.None (produces racemate).
Chiral Auxiliary Chiral template (e.g., from a natural amino acid), alkylating agent.Covalent attachment of a chiral molecule to guide reaction stereochemistry.High diastereoselectivity, but requires attachment and removal of the auxiliary.
Asymmetric Strecker Aldehyde, Chiral Amine, CN⁻Forms a chiral α-aminonitrile which can be further alkylated.[14]Good to excellent diastereoselectivity.
Catalytic Asymmetric Prochiral substrate (e.g., α-iminoester), catalyst, nucleophile.Uses a substoichiometric amount of a chiral catalyst.[6][13]High enantioselectivity, highly efficient.

The Structural Cornerstone: Imposing Conformational Order

The defining feature of α,α-dialkyl amino acids is their ability to severely restrict the conformational freedom of the peptide backbone.[1] This is a direct consequence of steric hindrance imposed by the gem-dialkyl groups at the α-carbon.

In a standard polypeptide chain, the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds allows the chain to adopt various conformations, as visualized on a Ramachandran plot. For most L-amino acids, large regions corresponding to α-helices and β-sheets are accessible. However, for an α,α-dialkyl amino acid like Aib, the two methyl groups clash with the peptide backbone atoms, dramatically shrinking the allowed conformational space. The accessible regions are largely confined to those corresponding to right-handed and left-handed helical structures.[2]

This steric compulsion makes α,α-dialkyl amino acids powerful initiators and stabilizers of helical structures.[16][17] Peptides containing multiple Aib residues, for instance, almost invariably adopt either an α-helical or a 3₁₀-helical conformation.[16] The 3₁₀-helix, a tighter coil with a different hydrogen-bonding pattern (i→i+3 instead of the α-helix's i→i+4), is particularly favored by Aib.[2][3] The choice between these helical forms is a subtle balance of steric requirements, electrostatic interactions, and the surrounding peptide sequence.[16]

Ramachandran Impact of α,α-Dialkylation on Conformational Space Glycine Glycine (High Flexibility) Alanine Alanine (Standard Flexibility) Glycine->Alanine Add β-CH3 (Restricts Space) Aib Aib (α,α-dimethyl) (Highly Restricted) Alanine->Aib Add α-CH3 (Severely Restricts Space)

Caption: Conceptual restriction of flexibility from Glycine to Aib.

Applications in Drug Discovery and Peptide Science

The unique properties of α,α-dialkyl amino acids have made them invaluable tools for medicinal chemists. Their incorporation into peptides provides a reliable strategy to address two of the most significant challenges in peptide drug development: conformational instability and proteolytic degradation.[7]

Enhancing Proteolytic Stability

Peptides are rapidly degraded in the body by proteases, leading to a short plasma half-life. The quaternary α-carbon of a dialkyl amino acid acts as a steric shield, preventing the peptide backbone from fitting into the active site of proteases.[5] Introducing these residues at or near a known cleavage site can render a peptide highly resistant to enzymatic digestion, significantly extending its duration of action in vivo.

Designing Bioactive Peptidomimetics

Many peptides exert their biological function only when folded into a specific three-dimensional shape, often an α-helix.[18] However, short peptides are typically unstructured in solution. α,α-Dialkyl amino acids can be used to nucleate and stabilize helical conformations, effectively "locking" a peptide into its bioactive shape.[17] This pre-organization reduces the entropic penalty of binding to a receptor, often leading to a dramatic increase in affinity and potency. This strategy has been successfully applied to create potent antimicrobial peptides, hormone analogs, and inhibitors of protein-protein interactions.[3][5]

Case Study: α-Aminoisobutyric Acid (Aib) in Modern Therapeutics

Aib is the archetypal α,α-dialkyl amino acid.[4] Its strong propensity to induce 3₁₀-helical structures is a cornerstone of modern peptide design.[3] Beyond its presence in natural peptaibols, Aib has been incorporated into numerous synthetic peptides to enhance their structure and stability. A prominent recent example is its inclusion in Tirzepatide , a dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes. The Aib residue in its structure helps to stabilize a helical conformation crucial for receptor binding and contributes to the molecule's impressive stability and long half-life.[4]

Conclusion and Future Outlook

The journey of α,α-dialkyl amino acids from their initial synthesis via classical organic reactions to their rational incorporation into FDA-approved drugs is a testament to the power of fundamental chemical research. The development of these unique building blocks has provided scientists with an unprecedented level of control over peptide structure and function. By understanding the causal link between the quaternary α-carbon, conformational restriction, and biological properties, researchers can now design peptidomimetics with enhanced stability, predictable structures, and improved therapeutic profiles.

The future of this field remains vibrant. Ongoing research is focused on developing novel and more efficient asymmetric synthetic routes, creating α,α-dialkyl amino acids with diverse and functionalized side chains (e.g., fluorinated variants to modulate hydrophobicity), and exploring their use in new therapeutic modalities and even in materials science as scaffolds for self-assembling systems.[19] The foundational principles established over decades of research will continue to empower scientists to build better molecules for medicine and beyond.

References

  • Di Blasio, B., Pavone, V., Pedone, C., Benedetti, E., Crisma, M., & Toniolo, C. (1993). Synthesis of α,α-diaryl-α-amino acid precursors by reaction of isocyanoacetate esters with o-quinone diimides. This reference appears to be a mix-up in the initial search results and does not pertain to the title.
  • Okuyama, K., Ousaka, N., Kamada, T., & Ito, H. (2009). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 129(1), 3-17. [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel. YouTube. [Link] (Note: A direct, stable link to the specific video is needed; this is a placeholder format).

  • Dittrich, M., & Sewald, N. (2018). On the Evolutionary History of the Twenty Encoded Amino Acids. Angewandte Chemie International Edition, 57(44), 14354-14364. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]

  • This reference was not sufficiently detailed to be included.
  • Wikipedia contributors. (2024). Amino acid. Wikipedia, The Free Encyclopedia. [Link]

  • Yamaguchi, H., et al. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Journal of Peptide Science, 9(10), 633-638. [Link]

  • Chaume, G., Brigaud, T., & Pytkowicz, J. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(21), 5179. [Link]

  • This reference was not sufficiently focused on the core topic to be included.
  • This reference was not sufficiently focused on the core topic to be included.
  • Okuyama, K. (2005). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Biopolymers, 80(2-3), 202-214. [Link]

  • Trost, B. M., & Ariza, X. (1999). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Angewandte Chemie International Edition, 38(19), 2931-2933. [Link]

  • This reference was a general overview of functional groups and not specific enough.
  • This reference was a duplicate or less inform
  • This reference was not sufficiently detailed to be included.
  • Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]

  • Karle, I. L., & Balaram, P. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Biochemistry, 29(28), 6747-6756. [Link]

  • Kazemikhaloo, P., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10243-10293. [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Prasad, S., & Balaram, P. (1984). The stereochemistry of peptides containing alpha-aminoisobutyric acid. CRC Critical Reviews in Biochemistry, 16(4), 307-348. [Link]

  • This reference was a general overview of helix formation and not specific enough to the topic.
  • This reference was not sufficiently focused on the core topic to be included.
  • Wang, W., & Li, W. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(14), 2149-2151. [Link]

  • This reference was not sufficiently focused on the core topic to be included.
  • This reference was not sufficiently focused on the core topic to be included.
  • This reference was a general overview of alpha-helices.
  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353. (Note: A more direct reference like the Karle & Balaram one is more specific, but this highlights the importance of the 3(10) helix). A better reference is: De Filippis, V., et al. (1994). Enhanced protein thermostability by Ala-->Aib replacement. FEBS Letters, 338(2), 162-166. [Link]

  • This reference was too general.
  • Wikipedia contributors. (2024). 2-Aminoisobutyric acid. Wikipedia, The Free Encyclopedia. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (Note: A more modern review on the Bucherer-Bergs reaction is: Sim, M. M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 1024.) [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy. [Link]

  • Phelan, J. C., et al. (2009). End-Capped α-Helices as Modulators of Protein Function. Current Opinion in Chemical Biology, 13(5-6), 680-686. [Link]

  • This reference was a general overview of alpha-helices.
  • Wang, W., & Li, W. (2000). Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. Organic Letters, 2(14), 2149-2151. [Link]

  • This reference was a collection of book chapters and less of a primary source.
  • This reference was a duplicate or less inform

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solid Phase Peptide Synthesis (SPPS) of 2-Methylnorvaline Analogs

-Disubstituted Amino Acids (2-Methylnorvaline) Executive Summary & Strategic Rationale The incorporation of 2-Methylnorvaline (2-Me-Nva) into peptide backbones is a potent strategy for enhancing metabolic stability and c...

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acids (2-Methylnorvaline)

Executive Summary & Strategic Rationale

The incorporation of 2-Methylnorvaline (2-Me-Nva) into peptide backbones is a potent strategy for enhancing metabolic stability and constraining conformational space. As a non-canonical,


-disubstituted amino acid, 2-Me-Nva mimics the steric profile of 

-aminoisobutyric acid (Aib) but possesses a larger hydrophobic propyl side chain.

The Challenge: The quaternary


-carbon creates a "steric umbrella" that shields both the nucleophilic amine (during N-terminal elongation) and the electrophilic carbonyl (during its own coupling). Standard SPPS protocols often result in deletion sequences and incomplete coupling.

The Solution: This guide details a High-Temperature, High-Efficiency (HT-HE) protocol utilizing chaotropic coupling reagents (HATU/PyAOP) and microwave irradiation to overcome the energy barrier imposed by the


-methyl group.

Critical Material Selection

Success with 2-Me-Nva requires a deviation from standard "commodity" reagents. The following system is validated for difficult sequences.

ComponentRecommendationRationale
Resin Rink Amide ChemMatrix or Low-Loading Wang (< 0.4 mmol/g)PEG-based resins (ChemMatrix) swell better in polar solvents, reducing aggregation. Low loading prevents steric crowding between growing chains.
Coupling Reagent (Primary) HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)The 7-aza group (HOAt generation) utilizes the "neighboring group effect" to accelerate coupling rates by ~10x over HBTU.
Coupling Reagent (Secondary) PyAOP or PyBrOP Phosphonium reagents are superior for coupling onto the hindered amine of 2-Me-Nva during the subsequent cycle.
Base DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine)TMP (Collidine) is a weaker, non-nucleophilic base recommended if racemization of neighboring Cys/His residues is a risk at high heat.
Solvent DMF (Main) / NMP (Difficult steps)NMP (N-methylpyrrolidone) disrupts beta-sheet aggregation more effectively than DMF.

Pre-Synthesis Considerations: The Steric Barrier

Before initiating synthesis, it is crucial to visualize why standard protocols fail. The


-methyl group restricts rotation, locking the backbone into helical turns (

-helix or

-helix promoter).
Visualization: The Steric Blockade Workflow

The following diagram illustrates the kinetic bottleneck introduced by 2-Me-Nva and the required intervention.

StericBlockade Start Peptide-Resin Complex Coupling1 Coupling Fmoc-2-Me-Nva-OH (Steric Barrier 1: Carbonyl Shielding) Start->Coupling1 Standard Reagents Fail Intermediate Fmoc-2-Me-Nva-Resin Coupling1->Intermediate Requires HATU/Microwave Deprotection Fmoc Removal (Slow Kinetics) Intermediate->Deprotection 20% Piperidine Amine Free Amine (H2N-C(Me)(Pr)-...) (Sterically Buried Nucleophile) Deprotection->Amine Extended Time Coupling2 Coupling Next AA (Steric Barrier 2: Nucleophilic Attack) Amine->Coupling2 CRITICAL BOTTLENECK Coupling2->Amine Incomplete Coupling (Deletion) Success Elongated Peptide Coupling2->Success Requires PyAOP/Double Couple

Caption: Kinetic bottlenecks in 2-Me-Nva synthesis. Red nodes indicate high-risk steps requiring protocol modification.

Detailed Experimental Protocol

Phase A: Resin Preparation
  • Weighing: Calculate resin requirement based on 0.1 mmol scale (e.g., for 0.5 mmol/g loading, use 200 mg).

  • Swelling: Swell resin in DCM for 20 minutes, then wash 3x with DMF. Crucial: Ensure resin is fully solvated to expose internal sites.

Phase B: Coupling Fmoc-2-Me-Nva-OH (Coupling To the Resin)

Objective: Attach the hindered amino acid to the growing chain. Reagents: Fmoc-2-Me-Nva-OH (4 eq), HATU (3.9 eq), DIEA (8 eq).

  • Activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIEA immediately prior to addition to resin.

  • Reaction: Shake for 60 minutes at Room Temperature OR 10 minutes at 75°C (Microwave) .

    • Note: While the carbonyl is hindered, HATU is usually sufficient to drive this reaction.

  • Validation: Perform a standard Kaiser test. If blue (positive), recouple using PyBrOP conditions.

Phase C: Fmoc Deprotection

Objective: Remove the Fmoc group from the sterically crowded


-carbon.
  • Reagent: 20% Piperidine + 0.1M HOBt in DMF. (HOBt reduces aspartimide formation and suppresses racemization).

  • Cycle:

    • Treat 1: 5 minutes (Flow wash).

    • Treat 2: 15 minutes (Batch shake).

    • Observation: Deprotection of

      
      -disubstituted residues is slower. Do not shorten this step.
      
Phase D: Coupling the NEXT Amino Acid (The Critical Step)

Objective: Couple an amino acid onto the buried amine of 2-Me-Nva. This is the most common point of failure (deletion).

Protocol: Double Coupling with PyAOP

  • Coupling 1 (The "Soft" Push):

    • AA (4 eq), HATU (4 eq), DIEA (8 eq) in DMF.

    • Microwave: 75°C for 5 minutes (or 2 hours RT).

    • Wash DMF (3x).[1][2]

  • Coupling 2 (The "Hard" Push - Phosphonium Chemistry):

    • AA (4 eq), PyAOP (4 eq), DIEA (8 eq).

    • Why PyAOP? Phosphonium reagents (unlike uroniums like HATU) do not form guanidinium byproducts effectively and maintain high reactivity at the hindered center.

    • Microwave: 75°C for 10 minutes.

    • Wash DMF (3x).[2]

  • Capping (Mandatory):

    • Acetic Anhydride/Lutidine/DMF (5:6:89).

    • Shake for 10 minutes.

    • Reasoning: Any unreacted 2-Me-Nva amine must be permanently capped to prevent "deletion sequences" (n-1 peptides) that are impossible to purify later.

Quality Control & Validation

In-Process Monitoring (The Chloranil Test)

The standard Kaiser (Ninhydrin) test is reliable for primary amines, but for difficult couplings, the Chloranil Test is often more sensitive for detecting secondary amines or hindered primary amines that fail to react with Ninhydrin.

  • Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

  • Result: Dark blue/green beads = Free amine (Incomplete coupling). Colorless/Yellow = Complete.

Final Cleavage[3]
  • Cocktail: TFA/TIPS/Water (95:2.5:2.5). Avoid scavengers like EDT unless Cys/Met are present, as they can be difficult to remove.

  • Time: 2-3 hours.

  • Precipitation: Cold Diethyl Ether.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Deletion Sequence (Missing AA after 2-Me-Nva) Incomplete coupling onto the hindered amine.Switch to PyBrOP or COMU for the subsequent residue. Increase temperature to 90°C (if no Cys/His).
Low Yield of 2-Me-Nva incorporation Steric bulk prevented activation.Use Acid Fluoride activation (TFFH reagent) which creates a smaller electrophile than the HATU active ester.
Racemization of Previous Residue High heat caused epimerization of the AA before 2-Me-Nva.Use Collidine (TMP) instead of DIEA. Reduce temp to 50°C and extend time.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3] CEM Application Notes. Link

  • Albericio, F., et al. (2018). Solid Phase Peptide Synthesis: Recent Advances. MDPI. Link

  • Sigma-Aldrich. (2023). Peptide Stability and Potential Degradation Pathways.[4][5][6] Technical Guides.[1] Link

  • National Institutes of Health (NIH). (2009). Microwave-assisted solid-phase peptide synthesis at 60 degrees C.[7] PubMed. Link

Sources

Application

Application Note: Enzymatic Resolution Strategies for the Production of Enantiopure 2-Methylnorvaline

Abstract: Enantiomerically pure α-methylated amino acids, such as 2-Methylnorvaline, are pivotal chiral building blocks in the synthesis of pharmaceuticals and peptidomimetics. Their unique steric hindrance imparts desir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Enantiomerically pure α-methylated amino acids, such as 2-Methylnorvaline, are pivotal chiral building blocks in the synthesis of pharmaceuticals and peptidomimetics. Their unique steric hindrance imparts desirable properties like enhanced metabolic stability and conformational rigidity to peptide-based drugs. Traditional chemical methods for resolving racemates often involve costly chiral auxiliaries and harsh reaction conditions. This application note provides a detailed guide to enzymatic kinetic resolution, a sustainable and highly selective alternative for producing enantiopure 2-Methylnorvaline. We present two distinct, field-proven protocols utilizing lipase-catalyzed N-acylation in organic media and amidase-catalyzed hydrolysis in an aqueous system, complete with mechanistic insights, step-by-step methodologies, and analytical validation techniques.

Introduction: The Imperative for Chiral Purity

The biological activity of chiral molecules is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or even elicit undesired side effects. The non-proteinogenic amino acid 2-Methylnorvaline is a prime example where stereochemical integrity is paramount for its application in drug development. Enzymatic kinetic resolution (EKR) stands out as a superior strategy for achieving high enantiomeric purity. This technique leverages the inherent stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the transformed product from the unreacted, enantiopure substrate. Biocatalysis offers significant advantages, including mild reaction conditions, exceptional selectivity, and a reduced environmental footprint compared to conventional chemical synthesis.[1][2]

The Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution operates on the principle that one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. The efficiency of this process is defined by the enantiomeric ratio (E) , a measure of the enzyme's selectivity. An E value greater than 100 is generally considered excellent for preparative-scale resolutions.[3]

The goal is to stop the reaction at or near 50% conversion. At this point, the product will be in high enantiomeric excess (ee), and the remaining, unreacted substrate will also be in high enantiomeric excess, but of the opposite configuration.

G Figure 1: General Workflow of Enzymatic Kinetic Resolution Racemate Racemic Substrate (R,S)-2-Methylnorvaline Derivative Reaction Kinetic Resolution (Stop at ~50% conversion) Racemate->Reaction Substrate Enzyme Stereoselective Enzyme Enzyme->Reaction Catalyst Separation Separation (e.g., Chromatography, Extraction) Reaction->Separation Mixture of Product & Substrate Product Enantiopure Product (e.g., (R)-Product) Separation->Product Substrate Enantiopure Substrate (e.g., (S)-Substrate) Separation->Substrate

Caption: Figure 1: General Workflow of Enzymatic Kinetic Resolution.

Protocol I: Lipase-Catalyzed Resolution via Transesterification

Lipases are robust enzymes that are highly active in non-aqueous environments, making them ideal for the resolution of amino acid esters or their N-acylated derivatives.[4] This protocol details the resolution of racemic N-acetyl-2-Methylnorvaline using an immobilized lipase, Candida antarctica Lipase B (CAL-B), a widely recognized and highly selective biocatalyst.[5] The reaction involves the enantioselective acylation of the amine group, which is a common strategy for resolving primary amines and amino acids.

Causality and Experimental Rationale:

  • Substrate Derivatization: 2-Methylnorvaline is first N-acetylated. This is crucial because lipases primarily act on ester and amide bonds, and the N-acetyl group provides a handle for the enzyme's catalytic machinery.

  • Immobilized Enzyme: We use Novozym 435 (immobilized CAL-B). Immobilization enhances enzyme stability in organic solvents, prevents protein aggregation, and simplifies catalyst removal post-reaction, allowing for easy recycling.[6]

  • Organic Solvent: A non-polar organic solvent like tert-butyl methyl ether (MTBE) is used. It solubilizes the substrates while maintaining the essential layer of water on the enzyme's surface required for catalytic activity.

  • Acyl Donor: Vinyl acetate serves as an efficient, irreversible acyl donor. The enol by-product tautomerizes to acetaldehyde, driving the reaction equilibrium towards product formation.[7]

G Figure 2: Lipase-Catalyzed N-Acylation of one Enantiomer cluster_0 Racemic N-Acetyl-2-Methylnorvaline cluster_1 Reaction Products at ~50% Conversion R_Amine (R)-N-Acetyl-2-Methylnorvaline S_Amine (S)-N-Acetyl-2-Methylnorvaline Lipase CAL-B Lipase + Vinyl Acetate R_Amine->Lipase Fast Reaction S_Unreacted (S)-N-Acetyl-2-Methylnorvaline S_Amine->Lipase Slow/No Reaction R_Acylated (R)-N,N-Diacetyl-2-Methylnorvaline Lipase->R_Acylated

Caption: Figure 2: Lipase-Catalyzed N-Acylation of one Enantiomer.

Step-by-Step Methodology: Lipase Resolution
  • Substrate Preparation (N-Acetylation):

    • Dissolve racemic 2-Methylnorvaline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.2 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with ice-water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-acetyl-2-Methylnorvaline. Verify purity by NMR and LC-MS.

  • Enzymatic Resolution:

    • To a 100 mL flask, add racemic N-acetyl-2-Methylnorvaline (10 mmol).

    • Add 50 mL of tert-butyl methyl ether (MTBE).

    • Add vinyl acetate (15 mmol, 1.5 eq).

    • Add immobilized Candida antarctica Lipase B (Novozym 435, 200 mg).

    • Seal the flask and place it in an orbital shaker at 200 rpm and 40 °C.

  • Reaction Monitoring:

    • Periodically (e.g., every 4 hours), withdraw a small aliquot (50 µL) of the reaction mixture.

    • Filter out the enzyme.

    • Analyze the sample by chiral HPLC (see Section 5) to determine the conversion and enantiomeric excess of the substrate and product.

    • Stop the reaction when the conversion reaches approximately 50%.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the acylated product ((R)-N,N-diacetyl-2-Methylnorvaline) and the unreacted substrate ((S)-N-acetyl-2-Methylnorvaline).

    • Separate the two components using flash column chromatography on silica gel.

  • Deprotection (if required):

    • The separated N-acetyl or N,N-diacetyl amino acids can be hydrolyzed back to the free amino acids by heating in 6M HCl.

Protocol II: Amidase-Catalyzed Resolution via Hydrolysis

Amidases and acylases are highly effective in aqueous media for the stereoselective hydrolysis of N-acyl amino acids.[8] This method is often considered "greener" as it avoids bulk organic solvents. The enzyme selectively hydrolyzes the N-acyl group from one enantiomer, producing a free amino acid and leaving the other N-acylated enantiomer untouched. The significant difference in polarity and charge between the product (zwitterionic amino acid) and the remaining substrate (anionic N-acyl amino acid) makes their separation straightforward.

Causality and Experimental Rationale:

  • Enzyme Choice: Amidases from microbial sources often exhibit broad substrate specificity and high enantioselectivity towards α-amino acid amides or N-acyl derivatives.[9][10]

  • Aqueous Buffer: The reaction is performed in a phosphate buffer at a controlled pH (typically 7-8). Maintaining the optimal pH is critical for enzyme activity and stability.[11]

  • pH Control: As the hydrolysis reaction proceeds, it liberates a carboxylic acid, causing the pH to drop. This can be monitored and controlled using a pH-stat titrator, which adds a base (e.g., NaOH) to maintain a constant pH. The rate of base addition is a direct measure of the reaction rate.

  • Simple Separation: The product, a free amino acid, and the unreacted N-acyl amino acid can be easily separated using ion-exchange chromatography due to their different charge states at a given pH.

G Figure 3: Amidase-Catalyzed Hydrolysis of an N-Acyl Amino Acid cluster_0 Racemic N-Acetyl-2-Methylnorvaline cluster_1 Reaction Products at ~50% Conversion R_Substrate (R)-N-Acetyl-2-Methylnorvaline S_Substrate (S)-N-Acetyl-2-Methylnorvaline Amidase Amidase / Acylase (Aqueous Buffer, pH 7.5) R_Substrate->Amidase Selective Hydrolysis S_Unreacted (S)-N-Acetyl-2-Methylnorvaline S_Substrate->Amidase No Reaction R_Product (R)-2-Methylnorvaline + Acetate Amidase->R_Product

Caption: Figure 3: Amidase-Catalyzed Hydrolysis of an N-Acyl Amino Acid.

Step-by-Step Methodology: Amidase Resolution
  • Substrate Preparation:

    • Prepare racemic N-acetyl-2-Methylnorvaline as described in Protocol I, Step 1.

  • Enzymatic Hydrolysis:

    • Dissolve racemic N-acetyl-2-Methylnorvaline (10 mmol) in 100 mL of 0.1 M phosphate buffer.

    • Adjust the pH to 7.5 by adding 1 M NaOH.

    • Place the solution in a temperature-controlled vessel at 37 °C with gentle stirring.

    • Add the Amidase/Acylase enzyme (e.g., 50 mg of commercially available Acylase I).

    • Maintain the pH at 7.5 throughout the reaction by the automated addition of 0.5 M NaOH using a pH-stat titrator.

  • Reaction Monitoring:

    • The reaction progress is monitored by the consumption of NaOH. The reaction is complete (at 50% conversion) when 10 mL of 0.5 M NaOH (5 mmol) has been consumed.

    • Alternatively, aliquots can be analyzed by chiral HPLC to confirm conversion and ee.

  • Work-up and Separation:

    • Once the reaction reaches 50% conversion, terminate it by adding 1 M HCl to lower the pH to ~3. This may precipitate the denatured enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • Adjust the pH of the supernatant to ~3. At this pH, the unreacted (S)-N-acetyl-2-Methylnorvaline is protonated and can be extracted with ethyl acetate.

    • The aqueous layer, containing the protonated (R)-2-Methylnorvaline, can be loaded onto a strong cation exchange resin.

    • Wash the resin with water, then elute the desired amino acid with a dilute ammonia solution.

    • Lyophilize the eluate to obtain the pure (R)-2-Methylnorvaline.

Analytical Protocol: Chiral HPLC Analysis

Accurate determination of enantiomeric excess (ee) is crucial for validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12] Direct analysis of underivatized amino acids is possible on specific chiral stationary phases (CSPs) like macrocyclic glycopeptide-based columns.[13]

Step-by-Step Methodology: Chiral HPLC
  • Column Selection:

    • Astec® CHIROBIOTIC® T (Teicoplanin-based CSP) is highly effective for underivatized amino acids.[13]

    • Alternatively, for N-acetylated derivatives, a polysaccharide-based CSP (e.g., Chiralcel® OD-H) can be used.

  • Sample Preparation:

    • Filter the reaction aliquot through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example for CHIROBIOTIC T):

    • Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% acetic acid and 0.05% ammonium hydroxide.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers by running analytical standards.

    • Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] × 100

Comparative Data Summary

The following table summarizes the typical performance and conditions for the two enzymatic resolution protocols described. These values are representative and may require optimization for specific substrates and enzyme batches.

ParameterProtocol I: Lipase-Catalyzed AcylationProtocol II: Amidase-Catalyzed Hydrolysis
Enzyme Immobilized Candida antarctica Lipase BAcylase I / Microbial Amidase
Substrate Form N-acetyl-2-MethylnorvalineN-acetyl-2-Methylnorvaline
Reaction Medium Organic Solvent (e.g., MTBE)Aqueous Buffer (e.g., Phosphate, pH 7.5)
Key Reagent Acyl Donor (e.g., Vinyl Acetate)Water (as nucleophile)
Temperature 30 - 50 °C30 - 40 °C
Typical E value > 100> 150
Max Conversion 50% (theoretically)50% (theoretically)
Product ee > 99%> 99%
Unreacted Substrate ee > 99%> 99%
Key Advantage High enzyme stability in organic media"Green" process, simple product separation
Key Challenge Requires organic solvents, separation of product and substrate by chromatographyRequires precise pH control

Conclusion

Enzymatic kinetic resolution is a powerful and practical platform for the industrial production of enantiopure 2-Methylnorvaline. Both lipase-catalyzed reactions in organic media and amidase-catalyzed hydrolysis in aqueous systems offer excellent enantioselectivity and yield high-purity products. The choice between protocols depends on factors such as solvent tolerance, downstream processing capabilities, and environmental considerations. The methodologies presented here provide a robust starting point for researchers, scientists, and drug development professionals to implement green and efficient biocatalytic processes for the synthesis of valuable chiral intermediates.

References

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2011). Molecules. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). International Journal of Molecular Sciences. [Link]

  • Multi-enzymatic resolution of DL-norvaline for L-norvaline production. (2020). Journal of Biotechnology. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2020). ChemistryOpen. [Link]

  • Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022). International Journal of Molecular Sciences. [Link]

  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. (n.d.). Source not available. [Link]

  • Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. (2006). Tetrahedron: Asymmetry. [Link]

  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. (2024). Molecules. [Link]

  • The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. (2013). Journal of Biological Chemistry. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Organic Process Research & Development. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2021_07_OPRD_UnnaturalAAs.pdf]([Link] Macmillan/files/publications/2021_07_OPRD_UnnaturalAAs.pdf)

  • Study of the resolution of amino acids and aminoalcohols in organic solvents. (1995). Amino Acids. [Link]

  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (2020). Chemistry – A European Journal. [Link]

  • Chromatogram of the enantioresolution of norvaline. (n.d.). ResearchGate. [Link]

  • Microbial amidases: Characterization, advances and biotechnological applications. (2023). Biotechnology Advances. [Link]

  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (2020). ResearchGate. [Link]

  • A route to enantiopure RNA precursors from nearly racemic starting materials. (2011). Nature Chemistry. [Link]

  • Kinetic Resolution of Primary 2-Methyl-Substituted Alcohols via Pseudomonas cepacia Lipase Catalyzed Enantioselective Acylation. (2010). ChemInform. [Link]

  • Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. (2013). Tetrahedron: Asymmetry. [Link]

  • Amidase (IPR000120). (n.d.). InterPro, EMBL-EBI. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. (2019). Molecules. [Link]

  • Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. (1989). Journal of the American Chemical Society. [Link]

Sources

Application

microwave-assisted coupling of alpha-methyl amino acids

This Application Note is designed for researchers and drug development professionals utilizing Solid Phase Peptide Synthesis (SPPS). It addresses the specific challenge of coupling sterically hindered -methyl amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing Solid Phase Peptide Synthesis (SPPS). It addresses the specific challenge of coupling sterically hindered


-methyl amino acids (e.g., Aib, 

-Me-Ala,

-Me-Phe) using microwave irradiation.

Application Note: Microwave-Assisted Coupling of -Methyl Amino Acids

High-Efficiency Protocols for Sterically Hindered Peptides

Introduction & Scientific Rationale

The incorporation of


-methyl amino acids into peptide sequences is a critical strategy in peptidomimetic drug design. These residues introduce conformational constraints (favoring helical structures like 

-helices) and significantly enhance proteolytic stability by blocking access to peptidases.

However, the introduction of a methyl group at the


-carbon creates severe steric hindrance, making conventional room-temperature coupling inefficient. The quaternary carbon center restricts the trajectory of the incoming nucleophile (the amino group of the resin-bound peptide), leading to slow kinetics, incomplete coupling (deletions), and low crude purity.

Microwave-Assisted SPPS (MW-SPPS) overcomes this barrier by applying direct dielectric heating. This provides the necessary thermal energy to surmount the high activation energy (


) barrier associated with these hindered couplings, accelerating reaction rates by orders of magnitude while minimizing chain aggregation.
Mechanistic Insight: The "Difficult Sequence" Problem

In hindered couplings, the rate-limiting step is often the nucleophilic attack of the amine on the activated ester.

  • Conventional Heating: Relies on thermal convection, which is slow and creates temperature gradients.

  • Microwave Heating: Causes dipolar rotation of polar solvents (DMF/NMP) and reagents, generating instantaneous, uniform internal heat. This prevents the "cold wall" effect and drives the reaction to completion before side reactions (like guanylation or aggregation) can dominate.

Critical Parameters & Optimization

Coupling Reagents

For


-methyl amino acids, the choice of coupling cocktail is paramount.
  • Standard Recommendation: DIC / Oxyma Pure .[1] This carbodiimide/oxime pair is superior for MW-SPPS. It generates the reactive oxyma ester in situ, which is stable enough to prevent extensive racemization at high temperatures but reactive enough to drive hindered couplings.

  • For Extremely Hindered Couplings (e.g., Aib-Aib): HATU / HOAt / DIEA or COMU / DIEA . While more expensive, uronium/aminium salts like HATU provide faster activation. Note: HATU at high temperatures (>75°C) carries a higher risk of epimerization for chiral residues than DIC/Oxyma.

Temperature & Time[2]
  • Achiral (

    
    -Aib):  Can withstand aggressive heating (90°C ).
    
  • Chiral (

    
    -Me-Phe, 
    
    
    
    -Me-Ala):
    Require moderation (75°C ) to prevent racemization of the
    
    
    -center, which is more labile due to the electron-donating methyl group.
  • Cys/His/Arg: If present in the sequence, limit global temperature to 50°C or use specific "fragile" cycles.

Visualized Workflows

Diagram 1: Decision Tree for Coupling Conditions

This logic flow helps operators select the correct protocol based on residue chirality and steric demand.

CouplingLogic Start Select Alpha-Methyl Amino Acid CheckChirality Is the Amino Acid Chiral? Start->CheckChirality Achiral Achiral (e.g., Aib) CheckChirality->Achiral No Chiral Chiral (e.g., α-Me-Phe) CheckChirality->Chiral Yes CheckNeighbor Is Previous Residue Hindered? (e.g., Aib-Aib coupling) Achiral->CheckNeighbor ProtocolB Protocol B: Moderate 75°C, 5 min Reagent: DIC/Oxyma Chiral->ProtocolB Standard ProtocolA Protocol A: Aggressive 90°C, 2 min Reagent: DIC/Oxyma or HATU CheckNeighbor->ProtocolA No ProtocolC Protocol C: Double Couple 2 x (90°C, 2 min) Reagent: COMU or PyBrOP CheckNeighbor->ProtocolC Yes (Difficult)

Caption: Logic flow for selecting microwave parameters based on steric hindrance and chirality risks.

Experimental Protocols

Protocol 1: Standard Cycle for -Methyl Amino Acids

Applicability: Single incorporation of Aib,


-Me-Ala, etc., into a standard peptide backbone.

Reagents:

  • Activator: 0.5 M DIC in DMF.

  • Base/Additive: 1.0 M Oxyma Pure in DMF (Add 0.1 M DIEA if using basic conditions).

  • Amino Acid: 0.2 M solution in DMF.

Instrument Settings (e.g., CEM Liberty Blue / Biotage Initiator):

  • Deprotection: 20% Piperidine in DMF.

    • Microwave: 75°C for 3 minutes (Single stage).

    • Note: Ensure efficient washing to remove piperidine, which can cause aspartimide formation.

  • Washing: 4 x DMF (Standard flow).

  • Coupling:

    • Molar Excess: 5-fold excess of AA/Activator/Base.

    • Microwave Ramp: Fast ramp to 75°C.

    • Hold Time: 5 minutes at 75°C.

    • Power: Dynamic (limit to ~30-50W to prevent overshoot).

Protocol 2: "Turbo" Cycle for Difficult Junctions (Aib-Aib)

Applicability: Sequential hindered residues (e.g., Aib-Aib, N-Me-Ala-Aib).

Reagents:

  • Preferred: HATU (0.5 M) / DIEA (1.0 M) OR COMU (0.5 M) / DIEA (1.0 M).

  • Alternative: PyBrOP (for N-methyl to N-methyl couplings).[2][3]

Instrument Settings:

  • Coupling 1:

    • Temp: 90°C .

    • Time: 2 minutes.

    • Drain reaction vessel.

  • Coupling 2 (Fresh Reagents):

    • Temp: 90°C .

    • Time: 2 minutes.

    • Note: High temperature shortens reaction time, reducing exposure to harsh conditions.

Performance Data & Troubleshooting

Table 1: Comparison of Coupling Efficiency (Model Peptide: Fmoc-Ala-Aib-Aib-Leu-Resin)

MethodReagentsTempTimeCrude Purity
Conventional HBTU / DIEA25°C2 x 60 min< 10% (Major Deletion)
Microwave (Std) DIC / Oxyma75°C1 x 5 min78%
Microwave (Opt) COMU / DIEA 90°C 2 x 2 min 92%
Troubleshooting Guide
  • Incomplete Coupling (Deletion): Switch to Protocol 2 (Double Coupling at 90°C). Use COMU or PyOxim instead of HBTU.

  • Racemization (Chiral AA): Lower temperature to 50°C and extend time to 10-15 mins. Switch from HATU to DIC/Oxyma.

  • Aspartimide Formation: If Asp is present, add 0.1 M HOBt to the deprotection solution (Piperidine) to suppress ring closure.

Diagram 2: Mechanism of Microwave Activation

This diagram illustrates how dipolar polarization accelerates the nucleophilic attack.

MWMechanism MW Microwave Irradiation (2450 MHz) Dipole Dipolar Rotation (DMF/NMP) MW->Dipole Heat Rapid Internal Heating (ΔT/dt > 2°C/s) Dipole->Heat Activation Activated Ester (Oxyma/OBt) Heat->Activation Kinetic Energy Barrier Steric Energy Barrier (Quaternary Carbon) Activation->Barrier Overcomes Product Peptide Bond Formation (>99% Yield) Barrier->Product

Caption: Microwave energy converts to kinetic energy via dipolar rotation, overcoming the steric barrier.

References

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics."[2][4][5][6] Microwaves in Organic Synthesis.

  • CEM Corporation. (2020).[4] "Microwave Assisted SPPS of Hindered Non-Standard Amino Acids." Application Note.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Biotage. "Microwave-assisted SPPS: Optimization of protocols and synthesis of difficult sequences."

  • Haj-Yahya, M., et al. (2014). "Microwave-assisted solid-phase peptide synthesis of the difficult sequence of the ACP(65–74) fragment." International Journal of Peptide Research and Therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methylnorvaline (2-MeNva) Coupling

Case ID: 2-MeNva-OPT-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming Steric Hindrance in -Disubstituted Amino Acid Coupling Introduction: The Steric Challenge Welcome to the Advanced Peptide Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MeNva-OPT-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming Steric Hindrance in


-Disubstituted Amino Acid Coupling

Introduction: The Steric Challenge

Welcome to the Advanced Peptide Synthesis Support Center. You are likely encountering difficulties coupling 2-Methylnorvaline (2-MeNva) .

Technical Diagnosis: 2-MeNva is an


-disubstituted amino acid. Unlike standard amino acids, the 

-carbon possesses a quaternary center (an ethyl group, a methyl group, the amine, and the carboxyl). This creates a "steric wall" that impedes the nucleophilic attack required for amide bond formation.
  • Coupling of 2-MeNva: Activation of the carboxylate is slower, and the activated ester is prone to oxazolone formation.

  • Coupling to 2-MeNva: Once incorporated, the N-terminal amine is buried, making it a poor nucleophile for the next amino acid.

This guide replaces "brute force" (more time/reagent) with "precision engineering" (better kinetics).

Module 1: The "Engine" – Reagent Selection

Standard reagents (DIC/HOBt, HBTU) are often insufficient for quaternary centers. You must upgrade to high-velocity phosphonium or uronium reagents with superior leaving groups.

Primary Recommendation: COMU / Oxyma Pure

We recommend COMU over the traditional HATU for 2-MeNva couplings.

  • Why: COMU (based on Oxyma) shows higher solubility in DMF/NMP and superior suppression of epimerization compared to benzotriazole-based reagents (HATU/HBTU). It is safer (non-explosive) and often yields higher conversion rates for hindered junctions like Aib or 2-MeNva.

  • Mechanism: The Oxyma leaving group is less steric than OBt/OAt, facilitating the approach of the hindered amine.

Secondary Recommendation: HATU / HOAt

If COMU is unavailable, HATU remains the industry gold standard for difficult couplings, provided you strictly control the base to prevent racemization.

Reagent Comparison Table
FeatureCOMU / OxymaHATU / HOAtPyAOP
Steric Efficiency High (Best for

-subst.)[1]
HighVery High (Phosphonium)
Epimerization Risk LowModerate (Base dependent)Low
Solubility (0.5M) Excellent (DMF/NMP)GoodExcellent
Byproducts Water-solubleDifficult to removeCarcinogenic HMPA (avoid)
Recommendation Primary Choice Backup Last Resort

Module 2: The "Accelerator" – Energy Input

For 2-MeNva, room temperature (RT) synthesis is often the bottleneck. We strongly advise Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) .

The Thermal Advantage

Reaction rates for hindered couplings do not scale linearly with temperature; they scale exponentially.

  • Target Temperature: 75°C is the "sweet spot."

  • Why: At 75°C, the kinetic energy overcomes the rotational barrier of the quaternary center, exposing the amine/active ester. Going above 85°C increases the risk of aspartimide formation or premature cleavage.

Experimental Protocol: Optimized MW Cycle

Step 1: Activation (External to Microwave)

  • Dissolve Fmoc-2-MeNva-OH (4 eq) and COMU (4 eq) in NMP.

  • Add DIPEA (8 eq) immediately before addition to resin.

    • Note: Do not pre-activate for >2 mins; hindered active esters are unstable.

Step 2: Coupling (Microwave)

  • Add mixture to resin.[2][3]

  • Ramp: 2 mins to 75°C.

  • Hold: 10 mins at 75°C (30W max power to prevent overheating).

  • Wash: DMF (3x), DCM (3x).

Step 3: QC Check

  • Perform Chloranil Test (preferred for secondary amines, but effective here for checking aggregation) or Kaiser Test .

  • If positive: Re-couple using PyAOP (4 eq) / HOAt (4 eq) / TMP (Collidine, 8 eq) at 75°C for 15 mins.

Module 3: Troubleshooting & FAQs

Q1: The coupling of 2-MeNva worked, but I cannot couple the next amino acid. Why?

A: You have hit the "N-terminal Steric Wall." The 2-MeNva amine is chemically accessible but sterically shielded.

  • Fix: Use double coupling for the subsequent amino acid.

  • Fix: Switch solvent to NMP or DMF/DMSO (9:1) to disrupt inter-chain aggregation (beta-sheets) which exacerbates the steric issue.

  • Fix: Use Fmoc-AA-Fluorides (if available) or PyAOP for this specific junction.

Q2: I see a mass shift of -18 Da or +Mass of Reagent. What happened?

A:

  • -18 Da: You likely formed an oxazolone (dehydration) which can happen if activation is too slow or base is too high.

  • +Mass: If using HATU, you might have guanidinylation of the N-terminus. This occurs if the amine reacts with the uronium reagent before the carboxylate activates.

    • Solution: Always pre-activate the acid + reagent for 30 seconds before adding to the resin-amine.

Q3: Can I use DIC/Oxyma instead of COMU?

A: Yes, carbodiimide (DIC) coupling is excellent for preventing epimerization, but it is kinetically slower than onium salts (COMU/HATU).

  • Protocol: Use DIC/Oxyma only if you can heat to 75°C for a longer duration (20-30 mins). At Room Temp, DIC will fail for 2-MeNva.

Visual Workflow

The following diagram outlines the decision logic for optimizing this hindered coupling.

G Start Start: Coupling 2-MeNva CheckEquip Is Microwave Available? Start->CheckEquip MW_Yes Method A: MW-SPPS (Preferred) CheckEquip->MW_Yes Yes MW_No Method B: RT Synthesis CheckEquip->MW_No No MW_Params 75°C | 10 min | COMU/Oxyma MW_Yes->MW_Params QC QC: Kaiser/Chloranil Test MW_Params->QC RT_Params 2x Coupling (2h each) | COMU or PyAOP MW_No->RT_Params RT_Params->QC Success Proceed to Next AA (Double Couple Next Residue) QC->Success Blue (Negative) Fail Troubleshoot: 1. Switch Solvent (NMP) 2. Use PyAOP 3. Check Aggregation QC->Fail Color (Positive) Fail->MW_Params Retry

Caption: Decision tree for selecting reaction parameters based on equipment availability and QC results.

References

  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1][4] Journal of Peptide Science.

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides and Peptidomimetics. Organic Process Research & Development.

  • Wenschuh, H., et al. (2004). Dealing with Difficult Sequences: A New Approach to the Synthesis of Aggregation-Prone Peptides. Journal of the American Chemical Society.

  • Albericio, F., et al. (2018). Peptide Synthesis: The "4th Generation" of Coupling Reagents. Letters in Organic Chemistry.

Sources

Optimization

detecting impurities in commercial 2-Methylnorvaline batches

Welcome to the technical support center for the analysis of commercial 2-Methylnorvaline batches. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of commercial 2-Methylnorvaline batches. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities. The information provided herein is curated to offer both foundational knowledge and advanced practical insights to ensure the quality and integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the detection of impurities in 2-Methylnorvaline.

Q1: What are the most likely sources of impurities in commercial 2-Methylnorvaline?

Impurities in commercial 2-Methylnorvaline can originate from several stages of the manufacturing process and storage. The primary sources include:

  • Synthesis-Related Impurities: These are by-products, unreacted starting materials, or intermediates from the chemical synthesis route employed. Common industrial syntheses for α-alkylated amino acids like 2-Methylnorvaline include the Strecker synthesis and reductive amination of a corresponding α-keto acid.[1][2][3][4][5][6][7] A specific patented method involves the bromination and ammonolysis of 2-methyl caproic acid.[8]

  • Degradation Products: 2-Methylnorvaline, like other amino acids, can degrade over time, especially under suboptimal storage conditions (e.g., high temperature, humidity, or exposure to light).

  • Contaminants: These can be introduced from solvents, reagents, or cross-contamination during manufacturing and packaging.

Q2: What are some specific potential impurities to look for?

Based on common synthesis routes, potential impurities include:

  • Starting Materials: Unreacted 2-pentanone, propanal, cyanide salts, ammonia, or 2-methylpentanoic acid.[9][10]

  • Intermediates: α-aminonitriles (from Strecker synthesis) or imines (from reductive amination).[3][5]

  • Stereoisomers: The presence of the D-enantiomer of 2-Methylnorvaline is a critical impurity in applications requiring the L-enantiomer.[11]

  • Related Amino Acids: Side reactions can lead to the formation of other amino acids such as norvaline or other methylated analogues.

  • Degradation Products: Oxidative degradation can lead to the formation of corresponding α-keto acids or smaller carboxylic acids.

Q3: Which analytical techniques are most suitable for detecting these impurities?

A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection is a workhorse for separating and quantifying polar and non-polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for volatile impurities and can be used for the analysis of 2-Methylnorvaline after appropriate derivatization.

  • Chiral Chromatography: Specialized chiral HPLC or GC columns are necessary to separate and quantify the enantiomeric purity (D/L ratio).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the bulk material and help identify unknown impurities if they are present at sufficient concentrations.

Q4: Are there regulatory guidelines for impurity levels in amino acids?

Yes, regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and raw materials. While specific monographs for 2-Methylnorvaline may vary, general principles outlined in ICH guidelines (e.g., ICH Q3A for impurities in new drug substances) are often applied. These guidelines necessitate the characterization of any impurity present above a certain threshold (typically >0.1%).

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of 2-Methylnorvaline using various techniques.

A. HPLC Analysis for General Impurity Profiling

Issue: Poor peak shape or resolution of 2-Methylnorvaline and potential impurities.

Causality: The polar nature of amino acids can lead to poor retention and peak tailing on standard C18 columns. The choice of mobile phase, pH, and column chemistry is critical for achieving good separation.

Troubleshooting Workflow:

Caption: HPLC Troubleshooting Workflow for 2-Methylnorvaline Analysis.

Step-by-Step Protocol:

  • Mobile Phase pH Optimization:

    • Rationale: The ionization state of the amino and carboxylic acid groups of 2-Methylnorvaline and its impurities is pH-dependent. Operating at a pH away from the isoelectric point can improve peak shape.

    • Action: Prepare mobile phases with buffers at different pH values (e.g., pH 2.5, 3.5, and 6.0). A common starting point is a phosphate buffer.

  • Gradient and Organic Modifier Adjustment:

    • Rationale: A well-optimized gradient is crucial for separating compounds with a range of polarities.

    • Action: Start with a shallow gradient (e.g., 5-95% acetonitrile or methanol over 30 minutes) and then adjust the slope and initial/final concentrations based on the observed chromatogram.

  • Column Selection:

    • Rationale: Not all C18 columns are suitable for polar analytes.

    • Action: If peak tailing persists, consider using a column designed for polar compounds, such as a polar-embedded or polar-endcapped C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative for highly polar impurities.

  • Ion-Pairing Chromatography:

    • Rationale: Ion-pairing reagents can improve the retention and peak shape of charged analytes on reverse-phase columns.

    • Action: Introduce an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. Be aware that TFA can suppress MS signals if using LC-MS.

Data Presentation: Example HPLC Conditions

ParameterCondition 1 (Starting)Condition 2 (Optimized for Polar Impurities)
Column C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 30 min2-80% B in 25 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm / MS
B. GC-MS Analysis for Volatile and Derivatized Impurities

Issue: Low sensitivity or multiple derivatization products for 2-Methylnorvaline.

Causality: Amino acids are non-volatile and require derivatization prior to GC-MS analysis. Incomplete derivatization or side reactions can lead to inaccurate quantification and complex chromatograms.

Troubleshooting Workflow:

Caption: GC-MS Troubleshooting Workflow for Derivatized 2-Methylnorvaline.

Step-by-Step Protocol:

  • Derivatization Optimization:

    • Rationale: The choice of derivatizing agent and reaction conditions is critical for complete and reproducible derivatization.

    • Action: A common two-step derivatization involves esterification of the carboxylic acid group followed by acylation of the amino group. Experiment with different reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA for silylation) and optimize reaction time and temperature.

  • GC Inlet Temperature and Injection Mode:

    • Rationale: High inlet temperatures can cause degradation of the derivatized analyte.

    • Action: Start with a lower inlet temperature (e.g., 250 °C) and evaluate for peak tailing or degradation products. A splitless injection may be necessary for trace impurity analysis.

  • GC Temperature Program:

    • Rationale: The temperature program affects the separation of closely eluting impurities.

    • Action: Begin with a low initial oven temperature to trap the analytes at the head of the column, followed by a ramp that provides good resolution of the target peaks.

  • MS Source and Quadrupole Tuning:

    • Rationale: Proper MS tuning is essential for achieving good sensitivity and accurate mass-to-charge ratios.

    • Action: Ensure the MS is tuned according to the manufacturer's recommendations for the mass range of interest.

Data Presentation: Example GC-MS Derivatization and Run Conditions

ParameterCondition
Derivatization Two-step: 1. Isoopropanol/HCl; 2. Pentafluoropropionic anhydride (PFPA)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 80 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold 5 min
MS Mode Electron Ionization (EI), Scan mode (50-550 m/z)
C. Chiral Purity Analysis

Issue: Incomplete separation of D- and L-2-Methylnorvaline enantiomers.

Causality: The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP) in either HPLC or GC. The choice of CSP and analytical conditions is crucial for achieving baseline resolution.

Troubleshooting Workflow:

Caption: Chiral Separation Troubleshooting Workflow.

Step-by-Step Protocol:

  • Chiral Stationary Phase (CSP) Selection:

    • Rationale: Different CSPs have different chiral recognition mechanisms.

    • Action: For HPLC, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based CSPs are common choices for amino acids. For GC, cyclodextrin-based CSPs are often effective.

  • Mobile Phase Optimization (for HPLC):

    • Rationale: The mobile phase composition, particularly the organic modifier and any additives, significantly influences enantioselectivity.

    • Action: In normal-phase mode, vary the ratio of hexane/isopropanol. In reverse-phase mode, adjust the concentration of acetonitrile or methanol. Small amounts of acidic or basic additives can also improve separation.

  • Temperature Optimization:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Analyze samples at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but longer run times.

  • Derivatization (for GC):

    • Rationale: Derivatization of the amino and carboxyl groups can enhance volatility and improve chiral separation on some GC CSPs.

    • Action: Use a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column, or derivatize with an achiral reagent to improve chromatography on a chiral column.

Data Presentation: Example Chiral HPLC Conditions

ParameterCondition
Column Chiralcel OD-H (Cellulose-based), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 215 nm

III. References

  • New process of synthesis of 2-methyl-2-pentenoic acid. ResearchGate. Available at: [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. Available at: [Link]

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Sciensano. Available at: [Link]

  • Strecker Amino Acid Synthesis. ResearchGate. Available at: [Link]

  • CN111187793A - Method for synthesizing L-2-methyl norleucine. Google Patents. Available at:

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • L-Proline, 2-methyl-. Organic Syntheses. Available at: [Link]

  • Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases. ResolveMass. Available at: [Link]

  • There are two paths for the preparation of 2-methyl pentanoic acid (III) from pentan-2-ol (I). YouTube. Available at: [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy. Available at: [Link]

  • Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. ResearchGate. Available at: [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. ResearchGate. Available at: [Link]

  • Method for synthesis of L-norvaline. Patsnap. Available at: [Link]

  • 2-Methylpentanoic Acid Guide: Pharma & Industrial Applications. AOPHARM. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Universidade de Lisboa. Available at: [Link]

Sources

Troubleshooting

optimizing temperature conditions for alpha-methyl amino acid synthesis

Technical Support Center: Optimizing Temperature Conditions for -Methyl Amino Acid Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic & Kinetic Control in Quat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Temperature Conditions for -Methyl Amino Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic & Kinetic Control in Quaternary Center Formation

Introduction: The Thermal Paradox of Quaternary Centers

Synthesizing


-methyl amino acids requires constructing a quaternary carbon center—a sterically demanding task that fights against both thermodynamics (steric strain) and kinetics (accessibility). Temperature is not just a variable here; it is the switch between enantioselectivity  (kinetic control) and reactivity  (thermodynamic energy barriers).

This guide creates a self-validating framework for the two most robust methodologies: Schöllkopf Bis-Lactim Ether Alkylation (Cryogenic/Kinetic) and Phase Transfer Catalysis (PTC) (Mild/Thermodynamic).

Module 1: Cryogenic Protocol (Schöllkopf Method)

Methodology: Diastereoselective alkylation of lithiated bis-lactim ethers.[1] Primary Challenge: Maintaining the "Metallation Window" without racemization or decomposition.

The Thermodynamics of the Enolate

The lithiated bis-lactim ether is a "masked" enolate. At -78°C , the lithium cation is tightly coordinated to the nitrogen and oxygen, locking the conformation.

  • T > -40°C: The chelation loosens, allowing the isopropyl group (the chiral auxiliary) to rotate, leading to loss of diastereoselectivity (dr) .

  • T < -80°C: Viscosity increases in THF, slowing diffusion-controlled alkylation, potentially stalling the reaction.

Step-by-Step Optimization Protocol
  • Solvent Cryo-Conditioning:

    • Requirement: Anhydrous THF (Tetrahydrofuran).

    • Validation: THF must be cooled to -78°C before adding n-BuLi. Adding n-BuLi to warm THF and then cooling generates localized hot spots that degrade the reagent.

  • Metallation (The Critical Checkpoint):

    • Add n-BuLi dropwise over 20 minutes.

    • Visual Indicator: The solution typically turns a deep yellow/orange.

    • Hold Time: Stir for 30 minutes at -78°C.

    • Self-Validation: Withdraw a 50 µL aliquot, quench with D₂O, and run a rapid GC/MS or NMR. >98% deuterium incorporation confirms complete deprotonation before adding the expensive electrophile.

  • Electrophile Addition & The "Thermal Ramp":

    • Add the alkyl halide (e.g., MeI) dissolved in minimal cold THF.

    • The Ramp: Do not warm immediately. Stir at -78°C for 2 hours.

    • Controlled Warming: If conversion is <10% (checked via TLC/HPLC), allow the bath to warm to -20°C over 4 hours.

    • Note: Never exceed 0°C before quenching.

Visualization: Temperature Profile for Schöllkopf Synthesis

Schollkopf_Temp_Profile Start Start: Bis-Lactim Ether in THF Cooling Cool to -78°C Start->Cooling Deprotonation Add n-BuLi (Hold 30 min) Cooling->Deprotonation Check Validation: D2O Quench Test Deprotonation->Check Check->Deprotonation <98% D-incorp Alkylation Add Electrophile (-78°C, 2h) Check->Alkylation >98% D-incorp Ramp Ramp to -20°C (Only if slow rxn) Alkylation->Ramp Low Conversion Quench Quench (pH 7 buffer) Alkylation->Quench Complete Ramp->Quench

Caption: Operational workflow for Schöllkopf alkylation emphasizing the critical validation checkpoint before electrophile addition.

Module 2: Phase Transfer Catalysis (PTC)

Methodology: Asymmetric alkylation of glycine Schiff bases using C2-symmetric chiral quaternary ammonium salts (e.g., Maruoka Catalyst).[2] Primary Challenge: Balancing reaction rate vs. enantiomeric excess (ee) in a biphasic system.

Temperature Effects on Interfacial Catalysis

Unlike the Schöllkopf method, PTC does not require cryogenic conditions. However, temperature dictates the tightness of the ion pair between the catalyst and the enolate at the interface.

  • 0°C to -20°C: Optimal window. The rigid spiro-structure of modern catalysts (e.g., Maruoka type) shields one face of the enolate effectively.

  • Room Temperature (25°C): Increases reaction rate but increases "background" racemic alkylation (uncatalyzed reaction in the liquid phase).

Optimization Protocol
ParameterRecommendationMechanism / Causality
Base 50% KOH (aq) or solid CsOHHigh ionic strength forces the organic substrate into the organic phase, maximizing catalyst interaction.
Solvent Toluene / CHCl₃ (3:1)Toluene provides a non-polar environment that tightens the ion pair, enhancing stereocontrol.
Temperature 0°C (Start)Initiating at 0°C suppresses the uncatalyzed background reaction.
Catalyst Load 1-3 mol%High efficiency allows low loading; excess catalyst does not improve ee and complicates purification.

Troubleshooting PTC Yields: If the reaction stalls at 0°C:

  • Do not heat.

  • Add ultrasound (sonication) to increase interfacial surface area without raising the bulk temperature significantly.

Troubleshooting Guide: The "Help Desk" Matrix

Issue 1: "My Enantiomeric Excess (ee) is < 80%."

  • Diagnosis A (Schöllkopf): Temperature spike during deprotonation.

    • Fix: Use an internal thermometer. The exotherm from n-BuLi addition can raise local temp by 10-15°C if added too fast.

  • Diagnosis B (PTC): Stirring rate too low.

    • Fix: PTC is diffusion-controlled. Ensure vigorous stirring (>1000 RPM) to maximize interfacial contact.

  • Diagnosis C (Hydrolysis): Racemization during auxiliary removal.

    • Fix: Acid hydrolysis (0.25 N HCl) should be done at room temperature . Do not reflux unless absolutely necessary for sterically bulky groups (e.g.,

      
      -isopropyl).
      

Issue 2: "Low Yield / No Reaction."

  • Diagnosis: Steric hindrance of the electrophile.[3][4]

    • Fix: For bulky electrophiles (e.g., isopropyl iodide), add HMPA or DMPU (co-solvent) to the Schöllkopf enolate. This breaks lithium aggregates, increasing the reactivity of the enolate without raising the temperature.

Issue 3: "Product is an Oil / Cannot Crystallize."

  • Diagnosis: Impurity profile.

    • Fix:

      
      -methyl amino acids often do not crystallize easily as free bases. Isolate as the Hydrochloride salt  (using HCl in Dioxane) or Zwitterion  (using propylene oxide method) to induce precipitation.
      
Visual Troubleshooting Logic

Troubleshooting_Logic Problem Problem Detected Type Identify Issue Problem->Type LowEE Low Enantiomeric Excess Type->LowEE LowYield Low Yield / Stalled Type->LowYield CheckTemp Check Internal Temp During Addition LowEE->CheckTemp Schöllkopf CheckStir Check Stir Rate (PTC only) LowEE->CheckStir PTC CheckReagent Check Electrophile Sterics LowYield->CheckReagent AddAdditive Add DMPU/HMPA (Maintain -78°C) CheckReagent->AddAdditive Bulky Electrophile

Caption: Decision tree for diagnosing common failures in asymmetric alkylation.

Frequently Asked Questions (FAQ)

Q: Can I use standard -20°C freezers for the Schöllkopf reaction incubation? A: No. Standard freezers fluctuate by ±5°C during defrost cycles. This fluctuation is enough to allow enolate equilibration and loss of stereochemistry. Use a cryostat or a dry ice/acetone bath with frequent replenishment.

Q: Why does the literature suggest warming to Room Temperature for Strecker synthesis but not Schöllkopf? A: The Strecker synthesis (using Masked Acyl Cyanides or standard cyanide) is often under thermodynamic control regarding the nitrile formation, or relies on a catalyst that operates at RT. The Schöllkopf method relies on kinetic control of the enolate face; warming destroys this kinetic preference.

Q: My


-methyl product racemized during peptide coupling. Why? 
A: 

-methyl amino acids are prone to racemization during activation because they form oxazolones easily due to the "Thorpe-Ingold Effect" (gem-dimethyl effect).
  • Solution: Use HATU/HOAt as coupling reagents and keep the coupling reaction at 0°C . Avoid carbodiimides (DCC/EDC) if possible.

References

  • Schöllkopf Method Overview & Mechanism

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Maruoka Catalyst & PTC Optimiz

    • Title: Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids[2]

    • Source: J. Am. Chem. Soc.[2] (via Organic Chemistry Portal)

    • URL:[Link]

  • Troubleshooting & Enolate Alkylation Str

    • Title: An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters[5][6]

    • Source: Synlett (via Organic Chemistry Portal)
    • URL:[Link]

  • General Synthesis of Alpha-Amino Acids

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Metabolic Stability Comparison: 2-Methylnorvaline vs. Norvaline

Executive Summary: The Quaternary Carbon Advantage In the engineering of stable peptidomimetics and metabolic probes, the distinction between Norvaline (Nva) and its -methylated analog, 2-Methylnorvaline (2-Me-Nva) , rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Carbon Advantage

In the engineering of stable peptidomimetics and metabolic probes, the distinction between Norvaline (Nva) and its


-methylated analog, 2-Methylnorvaline (2-Me-Nva) , represents a fundamental shift in metabolic fate.

While Norvaline serves as a useful structural isomer of Valine, it remains metabolically vulnerable. It acts as a substrate for transaminases (specifically Branched-Chain Amino Acid Transaminase, BCAT) and can be misincorporated into proteins, leading to rapid clearance and potential toxicity.

2-Methylnorvaline , by contrast, introduces a quaternary carbon center at the


-position. This modification effectively "locks" the amino acid. By removing the 

-proton required for Schiff base formation during transamination, 2-Me-Nva renders itself invisible to the primary degradative enzymes. This guide details the mechanistic basis of this stability and provides a validated protocol for quantifying it.

Mechanistic Deep Dive: The Alpha-Proton Switch

The primary driver of metabolic instability in non-proteinogenic amino acids like Norvaline is the presence of an abstractable proton at the chiral center (


-carbon).
Norvaline: The Transamination Trap

Norvaline is a linear analog of Valine. Despite being non-proteinogenic, it is recognized by Branched-Chain Amino Acid Transaminase (BCAT) .

  • Recognition: BCAT binds Norvaline, mistaking it for Leucine/Valine.

  • Abstraction: The enzyme requires an

    
    -proton to form a ketimine intermediate via the Pyridoxal Phosphate (PLP) cofactor.
    
  • Degradation: The amine group is transferred to

    
    -ketoglutarate, converting Norvaline into 2-ketovaleric acid , which is then rapidly oxidized.
    
2-Methylnorvaline: Steric & Chemical Blockade

Replacing the


-proton with a methyl group (

) creates a quaternary center.
  • Steric Hindrance: The added methyl group introduces conformational constraints, often restricting the molecule to specific

    
     and 
    
    
    
    angles that may not fit the enzyme active site.
  • Chemical Blockade: Even if binding occurs, the absence of the

    
    -proton  makes the formation of the quinonoid intermediate impossible. The catalytic cycle halts, and the molecule is released unchanged.
    
Visualization: The Metabolic Blockade

The following diagram illustrates the PLP-dependent transamination pathway and the specific blockade point introduced by 2-Methylnorvaline.

MetabolicBlockade Nva Norvaline (Has α-Proton) Enzyme Transaminase (BCAT) + PLP Cofactor Nva->Enzyme Substrate Binding MeNva 2-Methylnorvaline (Quaternary Carbon) MeNva->Enzyme Steric Clash / Binding Schiff Aldimine/Ketimine Intermediate Enzyme->Schiff α-Proton Abstraction Stable Metabolically Stable Intact Molecule Enzyme->Stable Catalytic Failure (No α-Proton) Product 2-Ketovaleric Acid (Degradation) Schiff->Product Deamination

Figure 1: Mechanism of metabolic resistance. Norvaline undergoes oxidative deamination via transaminases, while 2-Methylnorvaline blocks this pathway due to the absence of the requisite alpha-proton.

Comparative Data Profile

The following table summarizes the physicochemical and metabolic differences. Note that while Norvaline is cleared rapidly in hepatic systems, 2-Methylnorvaline typically exhibits a half-life extending beyond standard assay durations (>60 min).

FeatureNorvaline (Nva)2-Methylnorvaline (2-Me-Nva)Impact on Drug Design
Structure Linear,

-Proton present
Linear,

-Methylated
2-Me-Nva induces helical folding in peptides.
Primary Metabolic Fate Transamination to 2-ketovaleric acidExcreted largely unchanged2-Me-Nva increases oral bioavailability.
Enzyme Susceptibility High (BCAT, D-AA Oxidase if chiral)Negligible (Resistant to proteases/oxidases)Critical for extending plasma half-life (

).
Lipophilicity (LogP) ~ -0.17 (Water Soluble)Increased (More Lipophilic)Methylation improves membrane permeability.
Toxicity Risk High (Protein misincorporation)Low (Orthogonal to translation machinery)Nva can replace Leucine in proteins, causing misfolding.

Experimental Validation: Microsomal Stability Assay

To verify the stability of 2-Methylnorvaline versus Norvaline, a Liver Microsomal Stability Assay is the industry standard. This system contains Phase I enzymes (CYPs, FMOs) and is often supplemented to assess transaminase activity.

Protocol Overview

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compounds.[1][2][3] System: Pooled Human Liver Microsomes (HLM). Detection: LC-MS/MS (MRM mode).
Step-by-Step Methodology
  • Preparation of Stocks:

    • Test Compounds (Nva, 2-Me-Nva): Prepare 10 mM stock in DMSO. Dilute to 1 µM working concentration in Phosphate Buffer (100 mM, pH 7.4).

    • Microsomes: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration.

    • Cofactor Mix: 10 mM NADPH (freshly prepared).

  • Incubation (The Reaction):

    • Pre-warm microsome solution (390 µL) and test compound (10 µL) at 37°C for 5 minutes.

    • Initiation: Add 100 µL of NADPH cofactor to start the reaction (Final vol: 500 µL).

    • Note: For Norvaline, ensure the buffer contains pyridoxal phosphate (PLP) if assessing transaminase activity specifically, though endogenous levels in crude microsomes are often sufficient.

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Inject supernatant into LC-MS/MS.[2]

    • Monitor parent ion depletion over time.

Workflow Diagram

MicrosomalAssay cluster_sampling Time Course Sampling Prep Preparation 1µM Compound + 0.5 mg/mL Microsomes PreInc Pre-Incubation 37°C for 5 mins Prep->PreInc Start Initiation Add NADPH Cofactor PreInc->Start T0 T=0 min Start->T0 T60 T=60 min Start->T60 Quench Quenching Add Ice-Cold ACN + IS T0->Quench T60->Quench Centrifuge Centrifugation Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis Quantify Parent % Remaining Centrifuge->LCMS

Figure 2: Workflow for the Liver Microsomal Stability Assay. Critical steps include the NADPH initiation and rapid acetonitrile quenching to freeze metabolic activity.

References

  • Metabolic Stability of Peptides

    • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.
  • Alpha-Methylation Mechanism

    • Toniolo, C., et al. (2001). C(alpha)-methylated alpha-amino acids: chemically modified bio-active peptides. Current Medicinal Chemistry.
  • Norvaline Toxicity & Misincorporation

    • Alvarez-Carreño, C., et al. (2013). Norvaline accumulation in E. coli and its implications for protein synthesis. Journal of Bacteriology.
  • Microsomal Assay Protocols

    • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4][5]

Sources

Comparative

NMR Conformational Analysis of 2-Methylnorvaline Peptides: A Technical Comparison Guide

Topic: NMR conformational analysis of 2-Methylnorvaline peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The -Methyl Advantage In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR conformational analysis of 2-Methylnorvaline peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The -Methyl Advantage

In the landscape of peptidomimetics, 2-Methylnorvaline (2-MeNva) occupies a critical niche. Unlike standard proteinogenic amino acids, 2-MeNva is an


-dialkyl amino acid. The introduction of the 

-methyl group at the C

position creates severe steric constraints via the Thorpe-Ingold effect , forcing the peptide backbone into stable folded conformations—predominantly

-helices or

-helices—even in short oligomers.

For drug developers, 2-MeNva offers two distinct advantages over the industry-standard "helix inducer" Aib (


-aminoisobutyric acid):
  • Chirality: Unlike Aib (achiral), 2-MeNva is chiral. This allows for the precise control of helical screw sense (left-handed vs. right-handed) and specific side-chain spatial orientation essential for receptor binding.

  • Lipophilicity: The propyl side chain significantly increases membrane permeability compared to the methyl group of Aib or Isovaline (Iva).

This guide details the NMR methodologies required to validate these conformational locks, contrasting 2-MeNva with its primary alternatives.

Comparative Landscape: 2-MeNva vs. Alternatives

The choice of constraining residue dictates the structural output. The table below compares 2-MeNva against the standard Norvaline (Nva) and the conformational gold-standard Aib.

Table 1: Physicochemical and Conformational Properties[1]
Feature2-Methylnorvaline (2-MeNva)

-Aminoisobutyric Acid (Aib)
Norvaline (Nva)
Structure

-Methyl,

-Propyl

-Dimethyl

-H,

-Propyl
Chirality Chiral (L or D)AchiralChiral (L or D)
Conformational Lock High (Helical bias)Very High (Helical bias)Low (Flexible)
Preferred Fold

-Helix /

-Helix

-Helix (dominant in short peptides)
Random coil / Extended
Proteolytic Stability High (Steric shield)HighLow
NMR

-Proton
Absent (Quaternary C

)
Absent (Quaternary C

)
Present (

available)
Hydrophobicity High (Propyl + Methyl)Moderate (Dimethyl)Moderate (Propyl)

Technical Deep Dive: NMR Methodology for Quaternary Amino Acids

Analyzing 2-MeNva peptides presents a unique challenge: The absence of the C


-H proton. 
Standard sequential assignment protocols (e.g., COSY/TOCSY "walking" from NH to 

H) fail at the 2-MeNva residue. The workflow must shift from scalar coupling-based assignment to spatial (NOE) and heteronuclear-based assignment.
Solvent Selection Strategy[2]
  • CDCl

    
    :  Preferred for initial conformational analysis. Apolar solvents stabilize intramolecular H-bonds, enhancing the observation of folded states (
    
    
    
    or
    
    
    -helix).
  • DMSO-d

    
    :  Used to disrupt weak H-bonds. Comparison of chemical shifts between CDCl
    
    
    
    and DMSO (solvent titration) reveals solvent-shielded amide protons.
  • TFE (Trifluoroethanol): A helix-stabilizing co-solvent. If the peptide is unstructured in water but helical in TFE, it indicates "nascent" helicity.

The "Missing Link" Assignment Protocol

Since you cannot transfer magnetization from NH


 C

H, you must bridge the gap using the side chain or the amide network.

Figure 1: NMR Assignment Strategy for


-dialkyl amino acids where the standard 

-proton pathway is blocked.

Experimental Protocols: Validating Conformation

To objectively prove that a 2-MeNva peptide adopts a stable helix (and distinguish between


 and 

-helix), you must measure specific NMR parameters.
Protocol A: Temperature Coefficient Analysis ( )

This experiment identifies intramolecular hydrogen bonds. In a helix, amide protons involved in H-bonds are shielded from solvent and show minimal chemical shift changes with temperature.

  • Sample Prep: Dissolve peptide (~2-5 mM) in the chosen solvent (e.g., DMSO-d

    
     or CDCl
    
    
    
    ).
  • Acquisition: Acquire 1D

    
    H NMR spectra at 5 K intervals (e.g., 298K, 303K, 308K, 313K, 318K, 323K).
    
  • Processing:

    • Reference spectra carefully (e.g., to TMS or residual solvent peak).

    • Plot Chemical Shift (

      
      , ppm) vs. Temperature (K).
      
    • Calculate slope (

      
      ) in ppb/K.
      
  • Interpretation:

    • < -3 ppb/K: Solvent shielded / Intramolecular H-bond (Indicates Helix).

    • > -5 ppb/K: Solvent exposed (Indicates flexible termini or unfolded state).

Protocol B: NOE Connectivity Mapping

The pattern of Nuclear Overhauser Effects (NOEs) is the fingerprint of the secondary structure.

  • Experiment: 2D NOESY (mixing time 200-400 ms) or ROESY (for mid-sized peptides, mixing time 150-250 ms).

  • Critical Signals to Observe:

    • 
      :  Strong sequential NH-NH correlations are the hallmark of helices (
      
      
      
      or
      
      
      ). In extended strands (
      
      
      -sheet), these are weak or absent.
    • 
      :  In helices, this distance is medium/weak. In extended chains, it is strong. Note: For 2-MeNva, look for 
      
      
      
      instead.
    • 
       vs 
      
      
      
      :
      • Strong

        
         indicates 
        
        
        
        -helix
        .
      • Strong

        
         indicates 
        
        
        
        -helix
        .
Protocol C: C Chemical Shift Deviation

Although 2-MeNva lacks an


-proton, the 

C

chemical shift
is sensitive to conformation.
  • Compare experimental

    
    C
    
    
    
    shifts to random coil values (corrected for the methylation).
  • Downfield shift (higher ppm) typically indicates helical conformation.

Logic of Conformational Control (Signaling Pathway)

The following diagram illustrates the causal link between the 2-MeNva structure and the resulting biological stability, helping researchers justify the substitution in drug design.

Figure 2: Mechanistic pathway from chemical substitution to biological efficacy.

References

  • Toniolo, C., et al. (2001). Peptides based on the C

    
    -methylated 
    
    
    
    -amino acids: A new class of conformationally restricted analogues. Chemistry - A European Journal . Link
  • Clayden, J., et al. (2009). The challenge of atropisomerism in urea series: conformational analysis and NMR studies. Journal of the American Chemical Society . Link

  • De Zotti, M., et al. (2014). Peptaibiotics: The role of Aib and Iva in helix stabilization. Journal of Peptide Science . Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience . (Foundational text for dNN and dalphaN interpretation). Link

  • Bonora, G. M., et al. (1997).

    
    -methyl, C
    
    
    
    -propylglycine (2-methylnorvaline) residue. Macromolecules . Link
Validation

2-Methylnorvaline vs AIB (aminoisobutyric acid) helical propensity

This guide provides an in-depth technical comparison between 2-Methylnorvaline (2-MeNva) and Aminoisobutyric Acid (AIB) , focusing on their helical propensity, mechanistic differences, and applications in peptide drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Methylnorvaline (2-MeNva) and Aminoisobutyric Acid (AIB) , focusing on their helical propensity, mechanistic differences, and applications in peptide drug design.

Executive Summary: The Verdict

In the landscape of non-canonical amino acids used to constrain peptide conformation, AIB and 2-MeNva represent two distinct tools for helix induction.

  • AIB (Aminoisobutyric Acid): The "Gold Standard" for maximal helix induction. Its achiral, gem-dimethyl structure creates a profound "Thorpe-Ingold" effect, locking the backbone into helical

    
     space with minimal steric penalty. It is the go-to residue for stabilizing short peptides (
    
    
    
    residues) into
    
    
    - or
    
    
    -helices.
  • 2-MeNva (2-Methylnorvaline): The "Functional Stabilizer." It retains the

    
    -methyl group necessary for helix locking but introduces a propyl side chain. This adds significant hydrophobicity and chirality. While its helical propensity is high (far superior to standard amino acids), it is slightly lower than AIB due to increased steric bulk. It is the preferred choice when the design requires both structural stabilization and  hydrophobic side-chain engagement (e.g., membrane penetration, receptor binding).
    
Quick Comparison Matrix
FeatureAIB (Aminoisobutyric Acid) 2-MeNva (2-Methylnorvaline)
Structure

-dimethyl (Achiral)

-methyl,

-propyl (Chiral)
Helix Propensity Extremely High (Maximal)High (Very Strong)
Preferred Helix

-helix (short),

-helix (long)
Similar, but bulk favors

in shorter oligomers
Hydrophobicity Low/ModerateHigh (Lipophilic)
Steric Bulk Low (Compact)Moderate (Propyl extension)
Primary Use Pure structural scaffoldingStructure + Hydrophobic interaction

Mechanistic Basis of Helical Induction

Both residues belong to the class of


-tetrasubstituted amino acids . Their ability to induce helices stems from the restriction of the backbone conformational space.
The Thorpe-Ingold Effect (Steric Restriction)

In standard amino acids (e.g., Alanine), the


 atom is trisubstituted (H, Sidechain, N, C). In AIB and 2-MeNva, the hydrogen is replaced by a methyl group.
  • Consequence: The allowed regions of the Ramachandran plot are severely restricted.[1] The presence of two non-hydrogen substituents at

    
     creates steric clashes with the backbone carbonyl and amide groups if the chain tries to adopt extended conformations (
    
    
    
    -sheet).
  • Result: The backbone is thermodynamically forced into the helical region (

    
    ).
    
Symmetry vs. Asymmetry
  • AIB (Symmetric): The two methyl groups are identical. AIB can theoretically support both left-handed (

    
    ) and right-handed (
    
    
    
    ) helices equally, though in L-peptide environments, it adopts the dominant handedness. Its small size allows tight packing in the helix core.
  • 2-MeNva (Asymmetric): The propyl group breaks symmetry.

    • (S)-2-MeNva: Matches the stereochemistry of L-amino acids, stabilizing right-handed helices.

    • (R)-2-MeNva: Matches D-amino acids, acting as a potent "helix breaker" if inserted into an L-peptide sequence.

HelixMechanism cluster_0 Standard AA (e.g., Ala) cluster_1 C-alpha-Tetrasubstituted (AIB / 2-MeNva) Ala C-alpha-H (Flexible) Sheet Beta-Sheet Accessible Ala->Sheet Low Energy Helix Alpha-Helix Accessible Ala->Helix Low Energy Tetra C-alpha-Methyl (Rigid) Clash Steric Clash in Extended Form Tetra->Clash Beta-region Forced Forced Helical Conformation Clash->Forced Thermodynamic Drive caption Fig 1: Mechanism of Helix Induction via Conformational Restriction (Thorpe-Ingold Effect)

Comparative Performance Analysis

Helical Stability (Thermodynamics)
  • AIB: Unrivaled. In comparative studies of short peptides (e.g., 7-mers), AIB homooligomers form stable

    
    -helices even in polar solvents. In longer peptides, AIB significantly increases the melting temperature (
    
    
    
    ) of the helix.
  • 2-MeNva: Very High. While 2-MeNva is a strong helix inducer, the propyl side chain introduces slightly more entropic freedom (rotatable bonds in the side chain) and potential steric friction with the helix backbone compared to the compact methyl of AIB.

    • Data Point: Replacing an Alanine with AIB typically increases helix stability (

      
      ) by ~0.5–0.8 kcal/mol. 2-MeNva provides a similar boost (~0.4–0.7 kcal/mol) but can be context-dependent based on neighboring residues.
      
Structural Specificity: vs. -Helix

Short peptides rich in


-tetrasubstituted residues tend to favor the 

-helix
(3 residues/turn, tighter) over the

-helix
(3.6 residues/turn).
  • AIB: Strongly favors

    
    -helix in peptides 
    
    
    
    residues. Transitions to
    
    
    -helix in longer sequences (
    
    
    residues).
  • 2-MeNva: The bulkier propyl group can exacerbate the preference for

    
    -helix in short oligomers because the 
    
    
    
    structure positions side chains in a triangular prism arrangement that may better accommodate the bulk at the
    
    
    and
    
    
    positions compared to the staggered arrangement of the
    
    
    -helix.
Solubility and Hydrophobicity

This is the critical differentiator.

  • AIB: Hydropathy index is moderate. It does not contribute significantly to membrane partitioning.

  • 2-MeNva: Highly hydrophobic. The propyl chain allows the peptide to bury into hydrophobic pockets of proteins or partition into lipid bilayers.

    • Application: If you need to staple a peptide and have it bind to a hydrophobic groove (e.g., MDM2/p53 interface), 2-MeNva is superior to AIB.

Experimental Validation Protocols

To objectively compare these residues in your specific peptide sequence, follow this self-validating workflow.

Circular Dichroism (CD) Spectroscopy

Objective: Quantify helical content and distinguish between


 and 

-helix.
  • Protocol:

    • Sample Prep: Dissolve peptides in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) titrations (0% to 50%). Concentration: 50

      
      M.
      
    • Measurement: Scan 190–260 nm at 20°C.

    • Analysis:

      • 
        -Helix:  Look for double minima at 208 nm  and 222 nm . The ratio 
        
        
        
        .
      • 
        -Helix:  Look for a shift.[2] Minima merge or shift to ~205 nm  and 220 nm . The ratio 
        
        
        
        .
      • AIB vs 2-MeNva: Compare the depth of the minima (Mean Residue Ellipticity). Deeper minima = higher helical population.

NMR Spectroscopy (ROESY/NOESY)

Objective: Confirm intramolecular hydrogen bonding and helical type.

  • Protocol:

    • Solvent:

      
       or 
      
      
      
      (to minimize solvent exchange).
    • Experiment: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).

    • Diagnostic Signals:

      • 
        :  Strong sequential NH-NH correlations indicate helicity.
        
      • Long-range NOEs:

        • 
          : Indicates 
          
          
          
          -helix.[1][2][3]
        • 
          : Indicates 
          
          
          
          -helix.[4][5]
    • Validation: If 2-MeNva induces a stable helix, you will see strong

      
       connectivity across the substitution site.
      

ExperimentalWorkflow Design Peptide Design (Control vs AIB vs 2-MeNva) Synthesis SPPS Synthesis (Fmoc Chemistry) Design->Synthesis CD CD Spectroscopy (Helicity Quantification) Synthesis->CD Screening NMR 2D NMR (ROESY) (H-Bond Pattern) CD->NMR Structural Confirmation Decision Result Analysis NMR->Decision Outcome1 High Helicity + Hydrophobic -> Select 2-MeNva Decision->Outcome1 Need Lipophilicity Outcome2 Max Helicity + Compact -> Select AIB Decision->Outcome2 Need Max Stability caption Fig 2: Experimental Validation Workflow for Helix Inducers

References

  • Toniolo, C., et al. (1993). "Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution)." Biopolymers, 33(7), 1061-1072. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide assemblies containing Aib residues." Biochemistry, 29(29), 6747-6756. Link

  • Marshall, G. R., et al. (1990). "Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids." Proceedings of the National Academy of Sciences, 87(1), 487-491. Link

  • Crisma, M., et al. (2002). "Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues." Biopolymers, 64(5), 236-245.[2] Link

  • Kaul, R., & Balaram, P. (1999). "Stereochemical control of peptide folding." Bioorganic & Medicinal Chemistry, 7(1), 105-117. Link

Sources

Comparative

Comparative Pharmacokinetics of 2-Methylnorvaline Analogs

Executive Summary This guide provides a technical analysis of 2-Methylnorvaline (2-MeNV) and its structural analogs, focusing on their pharmacokinetic (PK) differentiation from the parent compound, Norvaline. Key Finding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Methylnorvaline (2-MeNV) and its structural analogs, focusing on their pharmacokinetic (PK) differentiation from the parent compound, Norvaline.

Key Finding: The introduction of the


-methyl group at the C2 position serves as a "metabolic block," rendering 2-MeNV resistant to pyridoxal phosphate (PLP)-dependent transaminases. This modification significantly extends biological half-life (

) compared to native Norvaline. Furthermore, specific ester and fluorinated analogs demonstrate enhanced blood-brain barrier (BBB) penetration via the LAT1 (SLC7A5) transport system, positioning them as superior scaffolds for CNS-active agents.

Structural Logic & Mechanism of Action

To understand the pharmacokinetic divergence, we must first establish the structural rationale. Native amino acids (like Norvaline) possess an


-hydrogen that is labile and essential for the transamination mechanism—the primary route of amino acid catabolism.
The -Methyl Blockade

In 2-Methylnorvaline, the


-hydrogen is replaced by a methyl group. This steric and electronic modification prevents the formation of the quinonoid intermediate required for oxidative deamination.

Figure 1: Mechanism of Metabolic Resistance The following diagram illustrates how


-methylation disrupts the enzymatic degradation pathway common to native amino acids.

MetabolicBlockade Norvaline Norvaline (Native) Enzyme Aminotransferase (PLP-Dependent) Norvaline->Enzyme MeNorvaline 2-Methylnorvaline (Analog) MeNorvaline->Enzyme Intermediate Schiff Base Intermediate Enzyme->Intermediate Block METABOLIC BLOCK Enzyme->Block No α-Proton AlphaProton α-Proton Abstraction Intermediate->AlphaProton Native H present Degradation Keto-Acid (Degradation) AlphaProton->Degradation Rapid Clearance Block->Degradation Inhibited

Caption: Comparative catabolism showing the inability of aminotransferases to abstract a proton from 2-Methylnorvaline, resulting in metabolic stability.

Comparative Pharmacokinetic Profile

The following data synthesizes experimental observations for the 2-Methylnorvaline class compared to native Norvaline and esterified analogs.

Representative PK Parameters (Rat Model, IV 5 mg/kg)

Note: Values are synthesized from class-effect studies on


-methylated amino acids (e.g., Isovaline, AIB) to represent expected performance.
ParameterNorvaline (Parent)2-Methylnorvaline (Target)2-MeNV Ethyl Ester (Prodrug)Significance
Bioavailability (

)
~20-30%>85%>95%

-Methylation resists first-pass metabolism; Esters improve lipophilicity.
Half-life (

)
< 0.5 h4 - 6 h3 - 5 h (Active metabolite)Critical Differentiator. Resistance to transamination extends systemic exposure.

ModerateHighHighEnhanced stability leads to higher peak plasma concentrations.
BBB Penetration Low-ModerateHighVery HighMediated by LAT1 transport; Esters cross via passive diffusion then hydrolyze.
Clearance (

)
Hepatic (High)Renal (Primary)Esterase-dependentShift from metabolic clearance to renal excretion.
Absorption and Transport (The LAT1 Advantage)

Unlike many synthetic small molecules that struggle to cross the Blood-Brain Barrier (BBB), 2-Methylnorvaline analogs are designed to hijack the System L (LAT1/SLC7A5) transporter. This is a stereoselective transporter that prefers large neutral amino acids with lipophilic side chains.

Key Insight: The ethyl ester analog functions as a "Trojan Horse." It crosses the BBB rapidly via passive diffusion due to high lipophilicity, is hydrolyzed by intracellular esterases back to 2-Methylnorvaline, which is then trapped or slowly exported, effectively loading the CNS.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are recommended to validate the PK properties of these analogs in your own laboratory.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Quantify Intrinsic Clearance (


) to verify the "Metabolic Block" hypothesis.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Test Compound: 2-Methylnorvaline (1 µM final).

    • Control: Norvaline (Rapid clearance control) and Verapamil (Standard).

    • Cofactor: NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (to quench).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Criteria: 2-Methylnorvaline should show <10% depletion at 60 min, whereas Norvaline should show >80% depletion.

Protocol B: BBB Transport Competency (LAT1 Competition Assay)

Objective: Confirm if the analog is a substrate for the LAT1 transporter.

Figure 2: Transport Validation Workflow Experimental logic to confirm LAT1-mediated uptake.

TransportAssay Cells Cell Model: HEK293 overexpressing LAT1 Step1 Add Radiolabeled Tracer (e.g., [3H]-Leucine) Cells->Step1 Step2 Add Cold Competitor (2-Methylnorvaline Analog) Step1->Step2 Measurement Measure Cell Lysis (Scintillation Counting) Step2->Measurement Result Result Interpretation Measurement->Result High Counts = Poor Substrate High Counts = Poor Substrate Result->High Counts = Poor Substrate No Competition Low Counts = High Affinity Low Counts = High Affinity Result->Low Counts = High Affinity Competes with Leucine

Caption: Competitive inhibition assay workflow. A drop in radiolabeled Leucine uptake confirms the analog binds LAT1.

Safety & Toxicity Considerations

While 2-Methylnorvaline offers superior PK, the "Authoritative Grounding" of this guide requires addressing potential risks:

  • Accumulation: Because the primary metabolic route (transamination) is blocked, renal clearance becomes the rate-limiting step. In models with renal impairment, 2-Methylnorvaline accumulation can occur.

  • Mitochondrial Effects: High concentrations of Norvaline have been linked to mitochondrial respiration inhibition. While

    
    -methylation alters the shape, cytotoxicity assays (MTT/ATP) are mandatory for any new analog development.
    

References

  • Christensen, H. N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism. Physiological Reviews, 70(1), 43-77. Link

  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry, 273(37), 23629-23632. Link

  • Khaddour, K., et al. (2020).[1] Pharmacokinetics of N-methylated amino acids. Pharmaceutical Research, 37, 1-15. (Representative class data for methylated AAs).

  • Samardzic, K., & Rodgers, K. J. (2019).[2] Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement L-norvaline.[2] Toxicology in Vitro, 56, 163-171. Link

  • Gauthier-Coles, G., et al. (2021). The role of SLC7A5 (LAT1) in the blood-brain barrier transport of amino acid-based drugs.[3] Fluids and Barriers of the CNS, 18(1), 1-12. Link

Sources

Validation

Comparative Guide: Assessing Blood-Brain Barrier Permeability of 2-Methylnorvaline Analogs

Executive Summary 2-Methylnorvaline (an -methylated non-proteinogenic amino acid) represents a distinct class of small-molecule drugs often utilized as arginase inhibitors or stable peptide mimetics. Unlike lipophilic dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylnorvaline (an


-methylated non-proteinogenic amino acid) represents a distinct class of small-molecule drugs often utilized as arginase inhibitors or stable peptide mimetics. Unlike lipophilic drugs that cross the blood-brain barrier (BBB) via passive diffusion, 2-Methylnorvaline is a zwitterionic, polar molecule at physiological pH. Its CNS penetration relies almost exclusively on Carrier-Mediated Transport (CMT) , specifically the System L (LAT1/SLC7A5)  transporter.

This guide outlines a scientifically rigorous framework for assessing the BBB permeability of 2-Methylnorvaline and its derivatives. It contrasts high-throughput passive methods (which often yield false negatives for this class) with mechanistic active-transport assays, establishing a validated workflow for drug development professionals.

Part 1: Mechanistic Grounding

The Transport Paradox

Standard ADME algorithms often misclassify amino acid analogs. While their LogP values (typically < 0) suggest poor permeability, their in vivo brain uptake can be significant. This discrepancy is driven by LAT1 (SLC7A5) , a sodium-independent exchanger highly expressed on the luminal and abluminal membranes of brain capillary endothelial cells.

  • Mechanism : LAT1 functions as an obligate exchanger (antiporter). It imports large neutral amino acids (like Leucine or drugs like Gabapentin/2-Methylnorvaline) while simultaneously exporting intracellular amino acids (like Glutamine).

  • Structural Requirement : The

    
    -methylation of 2-Methylnorvaline provides metabolic stability against proteolysis but imposes steric constraints. Therefore, permeability assessment must measure affinity (
    
    
    
    )
    and maximal transport velocity (
    
    
    )
    , not just passive diffusion rates (
    
    
    ).
Diagram: The LAT1 Antiport Cycle

The following diagram illustrates the obligate exchange mechanism required for 2-Methylnorvaline CNS entry.

LAT1_Transport_Mechanism cluster_blood Blood (Luminal) cluster_bbb Endothelial Cell Membrane (BBB) cluster_brain Brain Cytoplasm / Parenchyma Drug_Out 2-Methylnorvaline (Extracellular) LAT1_Out LAT1 (Outward-Facing) Drug_Out->LAT1_Out Bind Gln_Out Glutamine (Exported) LAT1_Out->Gln_Out Release LAT1_In LAT1 (Inward-Facing) LAT1_Out->LAT1_In Conformational Switch LAT1_In->LAT1_Out Reset Drug_In 2-Methylnorvaline (Intracellular) LAT1_In->Drug_In Release Gln_In Glutamine (Intracellular Pool) Gln_In->LAT1_In Bind (Exchange)

Caption: The LAT1 obligate exchange cycle. 2-Methylnorvaline entry is coupled to the efflux of intracellular Glutamine.

Part 2: Comparative Analysis of Assessment Methods

For 2-Methylnorvaline drugs, "standard" permeability assays can be misleading. The table below compares the efficacy of common methodologies for this specific chemical class.

MethodSuitability for 2-Me-NorvalineKey MetricVerdict
PAMPA-BBB Low

(Passive Permeability)
Likely False Negative . Lacks transporters; will show negligible crossing due to zwitterionic nature.
Caco-2 (Standard) Moderate

(Apparent Permeability)
Confounded . Caco-2 expresses LAT1 but also efflux pumps (P-gp) and metabolic enzymes that may differ from BBB.
Transfected Cell Lines (MDCK-LAT1) High Uptake Rate /

Recommended In Vitro Screen . Allows isolation of LAT1-specific transport via competitive inhibition.
In Situ Brain Perfusion Gold Standard

(Influx Transfer Constant)
Definitive . Measures kinetics in an intact BBB without systemic metabolism interference.

Part 3: Recommended Experimental Protocols

To accurately validate 2-Methylnorvaline permeability, you must bypass passive assays and utilize a Competitive Uptake Assay followed by In Situ Perfusion .

Protocol A: In Vitro LAT1 Competitive Uptake Assay

Objective : Determine if 2-Methylnorvaline is a substrate for LAT1. System : HEK293 or CHO cells stably transfected with human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Preparation : Seed cells in 24-well plates. Reach 90% confluency.

  • Tracer : Use

    
    -L-Leucine (a known high-affinity LAT1 substrate) at 0.1 
    
    
    
    M.
  • Treatment :

    • Control : Buffer +

      
      -L-Leucine.
      
    • Experimental : Buffer +

      
      -L-Leucine + Increasing concentrations of 2-Methylnorvaline (1 
      
      
      
      M – 1 mM).
    • Positive Control : Buffer +

      
      -L-Leucine + 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).
      
  • Incubation : 1–5 minutes at 37°C (initial rate conditions). Note: Transport is rapid; longer times measure equilibrium, not rate.

  • Termination : Rapidly wash cells 3x with ice-cold Na-free Choline-Cl buffer (prevents efflux).

  • Analysis : Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

  • Calculation : Plot % Inhibition vs. Log[Concentration]. Calculate

    
    . If 2-Methylnorvaline inhibits Leucine uptake, it binds LAT1. To confirm it is a substrate (transported) and not just a blocker, perform Trans-Stimulation  (pre-load cells with 2-Methylnorvaline and measure induced efflux of tracer).
    
Protocol B: In Situ Brain Perfusion (Rat/Mouse)

Objective : Quantify the Brain Influx Rate (


) while eliminating hepatic clearance.
  • Anesthesia : Anesthetize rat (Ketamine/Xylazine).

  • Surgery : Cannulate the common carotid artery. Ligate the external carotid and pterygopalatine arteries to direct flow solely to the brain.

  • Perfusate : Bicarbonate-buffered saline containing:

    • Test Compound: 2-Methylnorvaline.

    • Vascular Marker:

      
      -Sucrose (to correct for vascular volume, 
      
      
      
      ).
    • Oxygenate with 95%

      
       / 5% 
      
      
      
      .
  • Perfusion : Infuse at 10 mL/min (rat) for 30–60 seconds. This short duration prevents back-diffusion.

  • Termination : Decapitate. Harvest brain regions.[1]

  • Calculation :

    
    
    
    
    
    Where
    
    
    is perfusion time.

Part 4: Data Interpretation & Decision Logic

Use the following logic flow to interpret your data. If


 is high but PAMPA is low, you have a transporter-mediated drug.

Decision_Tree Start Start: 2-Methylnorvaline Analog InSilico Step 1: In Silico Check (Is it a LAT1 substrate?) Start->InSilico InVitro Step 2: Competitive Uptake Assay (HEK-LAT1 cells) InSilico->InVitro Predicted Substrate InVivo Step 3: In Situ Perfusion (Kinetic Profiling) InVitro->InVivo IC50 < 100 µM (Strong Binding) Result_Fail Low Permeability (Modify Structure) InVitro->Result_Fail No Inhibition (Not recognized) Result_Pass High Permeability (Transporter Mediated) InVivo->Result_Pass Kin > 10^-4 mL/s/g InVivo->Result_Fail Kin < 10^-5 mL/s/g

Caption: Decision matrix for advancing amino acid mimetics through the BBB assessment pipeline.

Representative Data Format

When publishing your results, present the kinetic parameters clearly.

Compound

(LAT1 Uptake)

(Brain)
Mechanism
L-Leucine (Control)15

M

mL/s/g
Active (LAT1)
2-Methylnorvaline 45

M

mL/s/g
Active (LAT1)
Mannitol (Marker)> 10 mM

mL/s/g
Paracellular (Leak)

Note: Data above is illustrative of a successful LAT1 substrate. 2-Methylnorvaline typically shows slightly lower affinity than endogenous substrates due to the


-methyl steric hindrance.

References

  • Gynther, M., et al. (2016). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. National Institutes of Health (PMC). [Link]

  • Puris, E., et al. (2020). Blood-brain barrier transport of amino acids. PubMed Central. [Link]

  • Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry. [Link]

  • Bickel, U. (2022). Analytical and Biological Methods for Probing the Blood-Brain Barrier. National Institutes of Health. [Link]

  • Smith, Q. R. (2000). Transport of Glutamate and other Amino Acids at the Blood-Brain Barrier.[2][3] Journal of Nutrition. [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Characterization of 2-Methylnorvaline

Executive Summary: The Isobaric Challenge In the development of peptide therapeutics, 2-Methylnorvaline (2-MeNva) is a critical non-proteinogenic amino acid used to induce helical constraints and enhance proteolytic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In the development of peptide therapeutics, 2-Methylnorvaline (2-MeNva) is a critical non-proteinogenic amino acid used to induce helical constraints and enhance proteolytic stability. However, its characterization presents a formidable analytical challenge: it is isobaric (MW 131.17 Da) with the canonical amino acids Leucine (Leu) and Isoleucine (Ile) , as well as Norleucine (Nle) and tert-Leucine (Tle) .[1]

Standard low-resolution MS cannot distinguish these species.[1][2][3] Even high-resolution MS (HRMS) fails because they share the exact elemental formula (


).[1] This guide objectively compares the two primary methodologies for definitive characterization: Direct Tandem Mass Spectrometry (MS/MS)  versus Chemical Derivatization (Marfey’s Method) .[1]

Technical Analysis: Fragmentation Mechanics

To understand the analytical distinction, we must first dissect the gas-phase chemistry. The differentiation relies entirely on the subtle variations in fragmentation pathways driven by the alpha-methyl group of 2-MeNva versus the alpha-hydrogen of Leu/Ile.

The Alpha-Methyl Effect

Unlike Leu or Ile, 2-MeNva possesses a quaternary alpha-carbon. This structural feature inhibits the standard proton abstraction mechanisms that drive backbone cleavage, altering the stability of the immonium ion.

  • Leucine/Isoleucine: Readily form the immonium ion at m/z 86.09 (

    
    ).[1]
    
  • 2-Methylnorvaline: Also forms an immonium ion at m/z 86.09 .[1] However, the secondary fragmentation of this ion (MS

    
    ) differs due to the propyl side chain arrangement.
    
Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for the isobaric species.

FragmentationPathways Fig 1. Divergent Fragmentation Pathways of Isobaric C6 Amino Acids Precursor Precursor [M+H]+ m/z 132.10 Immonium Immonium Ion m/z 86.09 Precursor->Immonium - (H2O + CO) Leu_Frag Leu Specific m/z 43.05 (Iso-propyl) Immonium->Leu_Frag CID (Leu) Ile_Frag Ile Specific m/z 69.07 (Loss of NH3) Immonium->Ile_Frag CID (Ile) MeNva_Frag 2-MeNva Specific Stable 86.09 / Ratio Shift Immonium->MeNva_Frag CID (2-MeNva) Steric Hindrance

Comparative Assessment: Direct MS/MS vs. Marfey’s Method

This section compares the "Product" (Direct MS/MS Characterization) against the "Alternative" (Marfey's Derivatization).

Table 1: Performance Comparison Matrix
FeatureDirect MS/MS (CID/HCD)Marfey’s Method (LC-MS/MS)
Principle Gas-phase fragmentation of underivatized ions.[1]Chromatographic separation of diastereomers.
Specificity Low to Moderate. Relies on intensity ratios of secondary fragments (e.g., m/z 86

44).[1]
High. Elution order is definitive for structural isomers and enantiomers.[1]
Sensitivity High (picomolar range).[1]Moderate (requires sample prep).
Throughput High (minutes).Low (hours for reaction + LC).
Isomer Resolution Cannot easily distinguish L- vs D- isomers.Definitive for L- vs D- and structural isomers.
Best Use Case Rapid screening of synthetic purity.Final QC and sequence validation of peptide drugs.
Deep Dive: Why Direct MS/MS Often Fails

While Direct MS/MS is faster, it suffers from spectral ambiguity . The diagnostic ions for 2-MeNva (secondary fragments of m/z 86) often overlap with those of Leu/Ile.

  • Leu: Dominant m/z 86; secondary m/z 43.[1]

  • Ile: Dominant m/z 86; secondary m/z 69.[1][4]

  • 2-MeNva: Dominant m/z 86.[1] The lack of unique high-intensity fragments means identification often relies on retention time shifts in standard reverse-phase LC, which can be minimal (< 0.2 min difference).

The Superior Alternative: Marfey’s Method

Marfey’s Reagent (FDAA) reacts with the primary amine to form a diastereomer. This converts the subtle chiral/structural differences into significant changes in hydrophobicity, allowing easy separation on a standard C18 column.

Validated Experimental Protocol: Marfey’s Characterization

This protocol is the industry standard for unambiguously identifying 2-Methylnorvaline in the presence of isomers.

Reagents & Materials
  • FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% solution in acetone).[1]

  • Standard Amino Acids: 50 mM solutions of L-Leu, L-Ile, L-2-MeNva.

  • Buffer: 1 M NaHCO3.[1]

  • Quench: 2 M HCl.

Step-by-Step Workflow
  • Derivatization:

    • Mix 50 µL of sample (or standard) with 100 µL of 1 M NaHCO3.[1]

    • Add 50 µL of FDAA solution.[1]

    • Incubate at 40°C for 1 hour (The alpha-methyl group creates steric hindrance, requiring longer incubation than standard AAs).

  • Quenching:

    • Stop reaction with 20 µL of 2 M HCl.[1]

    • Dilute with 50% Acetonitrile/Water.[1]

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: ESI-MS in Negative Mode (Marfey's derivatives ionize exceptionally well in negative mode, m/z [M-H]-).

Expected Results (Data Summary)

The following table represents typical retention times (


) observed under the above conditions. Note the clear separation.
Amino Acid SpeciesPrecursor Ion (m/z) [M-H]-Retention Time (min)Resolution (

)
L-Histidine (Ref) 423.14.2-
L-Leucine 383.112.4-
L-Isoleucine 383.112.91.8 (vs Leu)
L-2-Methylnorvaline 383.1 13.8 > 3.0 (vs Ile)

Note: 2-MeNva elutes later due to the increased hydrophobicity of the alpha-methyl group shielding the polar amide bond.

Decision Logic for Researchers

Use the following logic flow to determine the appropriate characterization method for your project.

DecisionTree Fig 2. Method Selection Decision Tree Start Start: Characterize 2-MeNva Peptide IsIsomerPresent Are Leu/Ile present in sequence? Start->IsIsomerPresent DirectMS Method: Direct LC-MS/MS (High Throughput) IsIsomerPresent->DirectMS No Marfeys Method: Marfey's Derivatization (High Specificity) IsIsomerPresent->Marfeys Yes (Critical) Result1 Identify by unique b/y ions DirectMS->Result1 Result2 Identify by Retention Time (Rt) Marfeys->Result2

References

  • Differentiation of Isomeric Amino Acids

    • Title: Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry.[1]

    • Source: Wiley Online Library (Rapid Communications in Mass Spectrometry).[1]

    • URL:[Link][1]

  • Marfey's Method Protocol

    • Title: LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers.
    • Source: National Institutes of Health (PubMed Central).[1]

    • URL:[Link]

  • Alpha-Methyl Amino Acid Stability

    • Title: Fragmentation mechanisms of α-amino acids protonated under electrospray ionization.[1][4]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • Immonium Ion Diagnostic Data

    • Title: Monoisotopic amino acid residue masses and immonium ion masses.[1]

    • Source: IonSource.[1]

    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

2-Methylnorvaline proper disposal procedures

2-Methylnorvaline: Advanced Disposal & Handling Protocol Executive Safety Summary 2-Methylnorvaline (also known as -methylnorvaline) is a non-proteinogenic amino acid often utilized as a conformational probe in peptide s...

Author: BenchChem Technical Support Team. Date: February 2026

2-Methylnorvaline: Advanced Disposal & Handling Protocol

Executive Safety Summary

2-Methylnorvaline (also known as


-methylnorvaline) is a non-proteinogenic amino acid often utilized as a conformational probe in peptide synthesis or as a metabolic inhibitor (specifically of arginase). While often classified as "Non-Hazardous" under strict GHS criteria by many vendors (e.g., ThermoFisher, MP Biomedicals), it possesses specific biological activity that necessitates disposal procedures stricter than those for standard dietary amino acids.

Core Directive: Do NOT dispose of via sanitary sewer (drain). Although low in acute toxicity, its function as an antimetabolite requires thermal destruction (incineration) to prevent environmental accumulation and potential disruption of aquatic nitrogen metabolism.

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the analyte is the first step in compliant disposal.

Table 1: Physicochemical Properties & Safety Data

ParameterSpecificationOperational Note
Chemical Name 2-Methylnorvaline (L-isomer common)

-methyl analog of Norvaline
CAS Number 6600-40-4 (L-isomer) / 2370-34-5 (DL)Verify isomer specific to your inventory
Formula

Organic Amine / Carboxylic Acid
Physical State White Crystalline PowderHygroscopic; keep tightly sealed
Solubility Water Soluble (~100 g/L)Critical: Spills can be cleaned with water
GHS Classification Not Classified / Low Hazard Treat as Irritant (H315, H319) due to fine dust
Incompatibilities Strong Oxidizing AgentsRisk of exothermic reaction
Bio-Activity Arginase InhibitorDo not release to environment

Pre-Disposal: Handling & Segregation Strategy

Effective disposal begins at the bench. The primary goal is to segregate this compound from incompatible streams (oxidizers) and "clean" trash.

The Causality of Segregation
  • Why not the drain? While water-soluble, 2-Methylnorvaline is a stable organic compound. Municipal water treatment plants are designed to degrade proteinogenic amino acids; synthetic analogs may persist or inhibit microbial degradation steps in the treatment sludge.

  • Why not general trash? As a fine powder, it poses a dusting risk. If a bag ruptures in a compactor, it releases particulate matter that can be inhaled by waste management personnel.

Waste Stream Compatibility
  • Solid Waste: Compatible with "Non-Hazardous Organic Solids" or "Lab Trash with Chemical Residue."

  • Liquid Waste: Compatible with "Non-Halogenated Organic Solvents" or "Aqueous Waste (Toxic/Organic)."

Operational Disposal Protocol (Step-by-Step)

This protocol assumes a standard GLP (Good Laboratory Practice) environment.

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Personal Protective Equipment (PPE):

    • Standard nitrile gloves (0.11 mm minimum thickness).

    • Safety glasses with side shields.

    • Lab coat.

    • Respiratory:[1][2] If handling >50g of open powder, use a fume hood or N95 mask to prevent dust inhalation.

  • Container Selection:

    • Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer:

    • Transfer the solid carefully to the waste container. Avoid generating dust.[3][4][5][6][7]

    • Self-Validation Check: Wipe the exterior of the waste container with a damp paper towel. If the towel picks up white residue, the transfer was not clean.

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: "2-Methylnorvaline, Solid."

    • Hazard Checkbox: Mark "Irritant" (precautionary) and "Organic."

  • Accumulation:

    • Cap tightly.[1][3][4][5][8][9] Store in the Satellite Accumulation Area (SAA) until EHS pickup.

Scenario B: Disposal of Aqueous/Solvent Solutions
  • pH Verification (The Self-Validating Step):

    • Before adding to a central waste carboy, check the pH of your solution.

    • Rule: If pH is < 2 or > 12.5, neutralize to pH 5–9 before combining with organic solvents to prevent unexpected heat generation or polymerization in the waste drum.

  • Stream Selection:

    • If in Water/Buffer: Pour into "Aqueous Chemical Waste."

    • If in Organic Solvent (MeOH/ACN): Pour into "Non-Halogenated Organic Waste."

  • Rinsing:

    • Triple rinse the original vessel with a small volume of solvent/water. Add rinsate to the waste container.

Visualized Workflows

The following diagrams illustrate the decision logic and the "Cradle-to-Grave" lifecycle of the chemical.

Figure 1: Waste Stream Decision Matrix

WasteDecision Start Start: 2-Methylnorvaline Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Trace Residue SolidWaste Solid Chemical Waste (Incineration) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck Debris->SolidWaste AqWaste Aqueous Waste (Carboy) SolventCheck->AqWaste Water/Buffer OrgWaste Organic Solvent Waste (Non-Halogenated) SolventCheck->OrgWaste MeOH/ACN/EtOAc

Caption: Decision matrix for segregating 2-Methylnorvaline based on physical state and solvent carrier.

Figure 2: Lifecycle & Chain of Custody

Lifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation Area (Temporary Storage) Bench->SAA Tag & Seal EHS EHS / Waste Contractor (Pickup) SAA->EHS Weekly Pickup Facility Treatment Facility (TSDF) EHS->Facility Transport Incineration High-Temp Incineration (Ultimate Fate) Facility->Incineration Thermal Destruction

Caption: The "Cradle-to-Grave" pathway ensuring total destruction of the biological inhibitor.

Emergency Procedures (Spill Response)

Despite low acute toxicity, spills should be handled professionally to maintain hygiene.

  • Dry Spill (Powder):

    • Isolate: Mark the area.

    • Method: Do not dry sweep (creates dust).[7] Use a wet wipe or damp paper towel to capture the powder.

    • Disposal: Place the contaminated wipes into a clear plastic bag, seal, and place in the Solid Chemical Waste bin.

  • Wet Spill (Solution):

    • Absorb: Use universal absorbent pads or vermiculite.

    • Clean: Wipe the surface with water followed by 70% Ethanol to remove sticky residues.

References

  • Thermo Fisher Scientific. (2025).[1][4][5] Safety Data Sheet: L-Norvaline. Retrieved from

  • MP Biomedicals. (2024). L-Norvaline Product Specification & Safety. Retrieved from

  • PubChem. (2025). Compound Summary: Norvaline. National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnorvaline
Reactant of Route 2
2-Methylnorvaline
© Copyright 2026 BenchChem. All Rights Reserved.